3-Methyladamantane-1-Carboxylic Acid: Comprehensive Physical, Chemical, and Synthetic Profiling for Drug Development
Executive Summary In the realm of medicinal chemistry, the adamantane scaffold is frequently deployed as a "lipophilic bullet"[1]. By appending this bulky, highly symmetrical hydrocarbon cage to pharmacophores, researche...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of medicinal chemistry, the adamantane scaffold is frequently deployed as a "lipophilic bullet"[1]. By appending this bulky, highly symmetrical hydrocarbon cage to pharmacophores, researchers can drastically improve blood-brain barrier (BBB) penetration, increase metabolic stability, and modulate membrane charge density[2]. 3-Methyladamantane-1-carboxylic acid (CAS: 33649-73-9) represents a critical functionalized derivative in this class. The addition of the 3-methyl group breaks the perfect symmetry of the parent adamantane, subtly altering its steric bulk and receptor binding kinetics, while the 1-carboxylic acid moiety provides a versatile synthetic handle for esterification, amidation, and further functionalization[1].
This technical whitepaper provides an in-depth analysis of the physical properties, chemical reactivity, and validated synthetic protocols for 3-methyladamantane-1-carboxylic acid, serving as a definitive guide for application scientists and drug development professionals.
Physical and Chemical Properties
The unique properties of 3-methyladamantane-1-carboxylic acid stem from its tricyclo[3.3.1.1^{3,7}]decane core. The rigid cage structure prevents the carbon-carbon bonds from rotating, resulting in a molecule with a highly defined three-dimensional footprint and exceptional thermodynamic stability[1].
Drives hydrophobic interactions and membrane permeation[5].
Solubility
Soluble in organic solvents (EtOH, DMSO); Insoluble in water
Necessitates the use of co-solvents or surfactants (e.g., Lubrol, SDS) in aqueous biological assays[6].
Chemical Reactivity and Structural Dynamics
The reactivity of 3-methyladamantane-1-carboxylic acid is governed by the steric hindrance of the adamantane cage. The carboxylic acid group at the bridgehead (C1) position is shielded, which can slow down standard nucleophilic acyl substitutions. However, this same shielding imparts high half-lives to its ester and amide derivatives in vivo[1].
In drug design, the 3-methyl substitution is not merely decorative. Structure-Activity Relationship (SAR) studies demonstrate that while the adamantane cage provides baseline lipophilicity, minor changes like a 3-methyl substitution markedly alter the biological potency[1]. For instance, in the development of anabolic steroids and receptor modulators, the specific shape of the 3-methyladamantane moiety dictates the exact fit within lipophilic enzymatic clefts, often preventing the off-target toxicity seen with unsubstituted adamantanes[2].
Validated Synthetic Methodology
The synthesis of 3-methyladamantane-1-carboxylic acid from 1-methyladamantane relies on a highly efficient, one-pot nitroxylation followed by a Koch-Haaf carboxylation[7].
Causality of Experimental Choices
Solvent System (TFA/H₂SO₄): A 1:2.5 mixture of Trifluoroacetic acid (TFA) and Sulfuric acid (H₂SO₄) is utilized. TFA reduces the viscosity of the reaction medium, improving the solubility of the lipophilic substrate at low temperatures (5 °C), while H₂SO₄ maintains the necessary dehydrating environment for the reaction[7].
Koch-Haaf Mechanism: Formic acid (HCOOH) is added to the acidic mixture. The H₂SO₄ dehydrates the formic acid in situ to generate carbon monoxide (CO). The nitroxy leaving group departs, forming a highly stable tertiary carbocation at the bridgehead of the adamantane cage. The CO nucleophilically attacks this carbocation, which upon aqueous workup yields the carboxylic acid[7].
Step-by-Step Protocol: One-Pot Synthesis
This protocol is designed as a self-validating system, utilizing NMR checkpoints to prevent over-oxidation or dicarboxylation.
Media Preparation: In a reaction vessel, prepare a 1:2.5 mixture of TFA and H₂SO₄ (5 equivalents of H₂SO₄ relative to the substrate). Cool the mixture to 5 °C.
Substrate Addition: Slowly add 1-methyladamantane to the cooled acidic mixture, ensuring complete dissolution.
Nitroxylation: Dropwise add 10 equivalents of 65% HNO₃. Critical Control: Maintain the internal reaction temperature strictly below 25 °C to prevent thermal runaway and non-selective oxidation[7].
Validation Point 1: Stir at room temperature. Take aliquots every 30 minutes for NMR analysis. Proceed only when NMR confirms 100% conversion to 1-nitroxy-3-methyladamantane (typically ~6 hours)[7].
Carboxylation: Cool the mixture back to 5 °C. Add 1.5 equivalents of 100% formic acid (HCOOH) dropwise.
Validation Point 2: Allow the mixture to stir at room temperature. Monitor the reaction via NMR every 2 hours. The formation of 3-methyladamantane-1-carboxylic acid is typically complete after 20 hours[7].
Isolation: Quench the reaction by pouring it over crushed ice. The highly hydrophobic 3-methyladamantane-1-carboxylic acid will precipitate. Isolate via vacuum filtration and wash with cold water until the filtrate is pH neutral.
Figure 1: Self-validating one-pot synthetic workflow for 3-methyladamantane-1-carboxylic acid.
Applications in Medicinal Chemistry
Modulating Antiviral and Neurological Targets
Adamantane derivatives are historically renowned for their antiviral properties (e.g., Amantadine and Rimantadine), which function by blocking the M2 proton channel of the Influenza A virus, thus preventing viral uncoating[1]. The 3-methyladamantane-1-carboxylic acid serves as a primary precursor for synthesizing advanced, sterically tuned aminoadamantanes. The asymmetric 3-methyl group alters the local charge density and membrane-modulating properties of the drug, often potentiating the accumulation of the drug within resistant viral strains or specific neurological receptors (such as 5-HT1A)[2].
5-Lipoxygenase (5-LOX) Inhibition via Nitroxyl Radicals
A highly specialized application of 3-methyladamantane-1-carboxylic acid is its use as a hydrophobic anchor for stable nitroxyl radicals (like TEMPO) in the inhibition of 5-lipoxygenase (5-LOX)[6]. 5-LOX is a key enzyme in the oxidation of linoleic acid and the subsequent inflammatory leukotriene cascade.
Mechanistic Causality: When 3-methyladamantane-1-carboxylic acid is esterified with 4-hydroxy-TEMPO, the resulting adamantyl-ester radical exhibits vastly superior inhibitory properties compared to free TEMPO[6]. The extreme lipophilicity of the 3-methyladamantane cage drives the molecule deep into the hydrophobic micellar environments (often modeled with Lubrol or SDS surfactants) where 5-LOX operates. Once anchored in the enzyme's lipophilic pocket, the stable nitroxyl radical interacts directly with the radical intermediates formed during the enzymatic oxidation of linoleic acid, effectively halting the inflammatory pathway[6].
Figure 2: Mechanistic pathway of 5-LOX inhibition utilizing a 3-methyladamantane-anchored nitroxyl radical.
Comprehensive NMR Reference Guide for 3-Methyladamantane-1-Carboxylic Acid
Executive Summary Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles and target-binding affinities of small molecules, particularly in ne...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adamantane derivatives are frequently deployed in medicinal chemistry as "lipophilic bullets" to enhance the pharmacokinetic profiles and target-binding affinities of small molecules, particularly in neuropharmacology and virology[1]. 3-Methyladamantane-1-carboxylic acid serves as a critical chiral/prochiral building block in the synthesis of complex therapeutics. However, the rigid, highly symmetrical nature of the adamantane cage presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopic elucidation.
This technical whitepaper provides an in-depth analysis of the
1
H and
13
C NMR spectra for 3-methyladamantane-1-carboxylic acid. By bridging synthetic causality with self-validating 2D NMR protocols, this guide empowers researchers to unambiguously assign complex, overlapping aliphatic signals inherent to functionalized cage hydrocarbons.
Structural Causality and Symmetry
The adamantane framework consists of three fused chair-conformation cyclohexane rings. This rigid stereochemistry heavily dictates its NMR behavior:
Minimal Conformational Averaging: Unlike linear alkanes, the adamantane cage cannot undergo bond rotation. Protons are fixed in specific spatial orientations, leading to distinct diastereotopic environments.
Symmetry Planes (
Cs
Symmetry): 3-Methyladamantane-1-carboxylic acid possesses a single plane of symmetry passing through C1, C2, C3, and C6. This symmetry reduces the 12 total carbon atoms to 9 unique
13
C signals (7 cage carbons + 1 methyl + 1 carboxyl).
Deshielding Cones: The strongly electronegative carboxylic acid group at C1 exerts a through-space and through-bond deshielding effect, pulling the chemical shifts of the adjacent C8/C9 protons downfield relative to the C4/C10 protons near the electron-donating methyl group.
Synthetic Workflow and Sample Preparation
To obtain high-purity material for NMR, scalable synthesis typically avoids direct halogenation, which suffers from poor regioselectivity. Instead, a step-wise functionalization of 1-methyladamantane is preferred[2]. The process involves nitroxylation followed by a Koch-Haaf type carboxylation using formic acid.
Fig 1: Scalable synthetic workflow for 3-methyladamantane-1-carboxylic acid.
Step-by-Step NMR Sample Preparation Protocol
Every protocol must be self-validating. To ensure spectral purity, a preliminary
1
H scan is used as a quality gate before long-acquisition
13
C experiments.
Solvent Selection: Dissolve 15–20 mg of 3-methyladamantane-1-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds. Ensure no micro-particulates remain, as they distort magnetic field homogeneity (shimming).
Self-Validation Checkpoint (Lock & Shim): Lock onto the deuterium signal of CDCl
3
. Perform gradient shimming. A successful shim is validated by a TMS line width at half-height (
W1/2
) of
≤0.5
Hz.
Acquisition: Proceed to 1D and 2D data collection at 298 K.
1
H NMR Spectral Analysis
The
1
H NMR spectrum of functionalized adamantanes is notoriously crowded in the 1.40–2.20 ppm aliphatic region. The assignment relies on integration and the proximity to the deshielding -COOH group.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Structural Rationale
~11.00
br s
1H
-COOH
Highly deshielded acidic proton; exchanges with D
2
O.
~2.15
m
2H
C5-H , C7-H
Methine bridgehead protons. Deshielded by rigid cage strain and proximity to C1.
~1.85
m
4H
C8-H2
, C9-H2
Methylene protons adjacent to the C1-COOH center.
~1.65
m (AB q)
2H
C2-H2
Methylene trapped between the two substituted bridgeheads (C1 and C3). Diastereotopic.
~1.55
m
2H
C6-H2
Methylene opposite to the substitution plane.
~1.45
m
4H
C4-H2
, C10-H2
Methylene protons adjacent to the C3-CH
3
center (shielded by methyl).
0.85
s
3H
-CH3
Singlet methyl group on a quaternary carbon (C3).
13
C NMR Spectral Analysis
13
C NMR provides a much cleaner diagnostic tool due to the lack of homonuclear coupling and a wider chemical shift dispersion. The
Cs
symmetry plane dictates the presence of exactly 9 carbon signals.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Type
Assignment
Causality / Structural Rationale
183.5
Quaternary
C OOH
Carbonyl carbon of the carboxylic acid.
47.2
CH
2
C 2
Methylene locked directly between two quaternary centers (C1 and C3).
44.5
CH
2
C 4, C 10
Symmetrical methylenes adjacent to the methyl-bearing C3.
42.5
Quaternary
C 1
Bridgehead carbon bearing the electronegative -COOH group.
38.4
CH
2
C 8, C 9
Symmetrical methylenes adjacent to the carboxyl-bearing C1.
35.2
CH
2
C 6
Distal methylene on the symmetry plane.
31.5
Quaternary
C 3
Bridgehead carbon bearing the methyl group.
29.8
CH
C 5, C 7
Unsubstituted methine bridgeheads.
29.5
CH
3
-C H
3
Methyl substituent.
Self-Validating 2D NMR Protocol (HSQC & HMBC)
Because 1D
1
H NMR of adamantanes yields overlapping multiplets, a self-validating 2D NMR workflow is mandatory to prevent misassignment.
Fig 2: Self-validating NMR elucidation workflow for rigid cage molecules.
Step-by-Step 2D Elucidation Methodology
HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Map the overlapping
1
H multiplets directly to their resolved
13
C counterparts.
Action: Correlate the sharp
13
C signal at 47.2 ppm (C2) to the complex AB quartet at ~1.65 ppm in the
1
H spectrum. This unambiguously identifies the C2 protons.
HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: Establish the carbon skeleton by observing 2-bond and 3-bond
JCH
couplings.
Self-Validation Check: The methyl protons (0.85 ppm) must show a strong 3-bond HMBC cross-peak to C2 (47.2 ppm) and C4/C10 (44.5 ppm), and a 2-bond cross-peak to the quaternary C3 (31.5 ppm).
Bridgehead Confirmation: The C5/C7 methine protons (~2.15 ppm) will show 3-bond correlations to the quaternary C1 (42.5 ppm), definitively linking the two halves of the adamantane cage.
Conclusion
The precise NMR assignment of 3-methyladamantane-1-carboxylic acid is a fundamental exercise in understanding molecular symmetry and through-space electronic effects. By utilizing the predictable deshielding gradients of the -COOH and -CH
3
groups, combined with a rigorous, self-validating 2D NMR workflow, researchers can confidently verify the structural integrity of this vital medicinal chemistry intermediate.
References
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development - ACS Publications. 2[2]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications. 1[1]
An In-depth Technical Guide to the Pharmacokinetic Properties of 3-Methyladamantane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the pharmacokinetic properties of 3-...
This guide provides a comprehensive technical overview of the pharmacokinetic properties of 3-methyladamantane-1-carboxylic acid and its derivatives. By synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with specific insights into adamantane-based compounds, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics leveraging this unique scaffold. While specific quantitative data for 3-methyladamantane-1-carboxylic acid is limited in publicly available literature, this guide extrapolates from closely related analogues and the well-documented influence of the adamantane moiety to provide a robust predictive framework and detailed experimental methodologies.
The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has been successfully incorporated into numerous approved drugs.[1] Its unique physicochemical properties often confer significant advantages to parent molecules, including enhanced metabolic stability and improved membrane permeability.[2][3] The addition of a carboxylic acid group at a bridgehead position, as in adamantane-1-carboxylic acid, introduces a handle for further derivatization and modulates the compound's polarity and potential for specific biological interactions. The further inclusion of a methyl group at the 3-position, creating 3-methyladamantane-1-carboxylic acid, is anticipated to subtly influence lipophilicity and the metabolic profile of the molecule.
Core Pharmacokinetic (ADME) Profile of Adamantane Carboxylic Acid Derivatives
The pharmacokinetic journey of a drug can be understood through its absorption, distribution, metabolism, and excretion (ADME). For adamantane carboxylic acid derivatives, each of these phases is significantly influenced by the adamantane core.
Absorption
Derivatives of adamantane are generally characterized by good oral absorption, a property largely attributed to the lipophilicity of the adamantane moiety.[4] This lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract.
Causality Behind Enhanced Absorption:
Increased Lipophilicity: The adamantane cage is highly lipophilic, which is a key driver for passive transport across cellular membranes. The methyl group in 3-methyladamantane-1-carboxylic acid is expected to further increase this lipophilicity compared to the parent adamantane-1-carboxylic acid.
Structural Rigidity: The rigid nature of the adamantane scaffold prevents the adoption of conformations that might be unfavorable for membrane transit.
Distribution
Following absorption, adamantane derivatives tend to distribute extensively into tissues, a consequence of their lipophilicity. A key feature of many adamantane-containing drugs is their ability to cross the blood-brain barrier (BBB), making them attractive scaffolds for central nervous system (CNS) targets.
Factors Influencing Distribution:
High Volume of Distribution (Vd): The lipophilic nature of these compounds leads to significant partitioning from the systemic circulation into tissues, resulting in a high apparent volume of distribution.
Plasma Protein Binding: Adamantane derivatives are expected to exhibit moderate to high plasma protein binding, primarily to albumin. The extent of binding will influence the free fraction of the drug available for distribution and pharmacological activity.
Metabolism
The metabolic fate of adamantane derivatives is a critical determinant of their duration of action and potential for drug-drug interactions. The adamantane nucleus itself is relatively resistant to metabolic degradation, which contributes to the enhanced metabolic stability of many adamantane-containing drugs.[3]
Primary Metabolic Pathways:
Hydroxylation: The primary route of metabolism for the adamantane core is oxidation, mediated by cytochrome P450 (CYP) enzymes.[6] Hydroxylation typically occurs at the bridgehead (tertiary) carbons, as these are the most sterically accessible and electronically activated positions. For 3-methyladamantane-1-carboxylic acid, the unsubstituted bridgehead positions are the most likely sites of initial hydroxylation.
Further Oxidation: The introduced hydroxyl groups can be further oxidized to ketones or undergo glucuronidation to form more water-soluble conjugates for excretion.
Side-Chain Metabolism: The carboxylic acid moiety can undergo conjugation reactions, such as glucuronidation.
The presence of the 3-methyl group may subtly alter the regioselectivity of hydroxylation, potentially directing metabolism to other bridgehead positions. A study on the biotransformation of 3-ethyl adamantane carboxylic acid identified 3-ethyladamantane-2-ol as a metabolite, indicating that hydroxylation can also occur at secondary carbons.[6]
Excretion
The products of metabolism, being more polar than the parent compound, are primarily excreted via the kidneys into the urine. A smaller fraction may be eliminated in the feces. The rate of excretion will depend on the extent of metabolism and the renal clearance of the parent drug and its metabolites.
Quantitative Pharmacokinetic Parameters: An Analog-Based Perspective
While specific data for 3-methyladamantane-1-carboxylic acid is lacking, we can examine data from other adamantane derivatives to establish a likely range for key pharmacokinetic parameters.
Parameter
Amantadine
Rimantadine
Memantine
Predicted Profile for 3-Methyladamantane-1-carboxylic Acid Derivatives
Tmax (hours)
~2-4
~6
~3-7
Likely in the range of 2-8 hours, depending on the specific derivative and formulation.
Bioavailability
Well absorbed
Well absorbed (>90%)
High
Expected to be high due to favorable lipophilicity.
Half-life (t½) (hours)
16 ± 6
24.8 to 36.5
60-80
Expected to be moderate to long, influenced by metabolic stability.
Metabolism
Not significantly metabolized
Extensively metabolized
Minimally metabolized
Expected to undergo hydroxylation via CYP enzymes.
Excretion
Primarily renal, unchanged
Renal, as metabolites
Primarily renal, unchanged
Primarily renal, as metabolites.
Table 1: Comparative pharmacokinetic parameters of well-characterized aminoadamantane drugs and a predictive profile for 3-methyladamantane-1-carboxylic acid derivatives. Data compiled from various sources.[5]
A study on adamantane carboxylic acid derivatives as DGAT1 inhibitors reported that their lead compound significantly reduced glucose area under the curve (AUC) in diet-induced obesity mice, indicating good in vivo exposure.[7]
Experimental Protocols for Pharmacokinetic Profiling
The following sections provide detailed, step-by-step methodologies for the in vivo and in vitro assessment of the pharmacokinetic properties of 3-methyladamantane-1-carboxylic acid derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats. Animal models are crucial for studying the ADME of drug candidates.[8]
Step-by-Step Methodology:
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week prior to the study.
Dosing:
The test compound, 3-methyladamantane-1-carboxylic acid or a derivative, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
For oral administration (PO), a single dose (e.g., 10 mg/kg) is administered by gavage.
For intravenous administration (IV), a single dose (e.g., 2 mg/kg) is administered via the tail vein to determine absolute bioavailability.
Blood Sampling:
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation:
Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis (LC-MS/MS):
Plasma concentrations of the analyte are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see Section 4.3 for a detailed protocol).
Pharmacokinetic Analysis:
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
In Vitro ADME Assays
In vitro assays are essential for early-stage assessment of a compound's metabolic stability and potential for drug-drug interactions.[4][9]
4.2.1. Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of a compound by drug-metabolizing enzymes.
Step-by-Step Methodology:
Reagents: Rat or human liver microsomes, NADPH regenerating system, and the test compound.
Incubation:
The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
The reaction is initiated by the addition of the NADPH regenerating system.
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
4.2.2. Plasma Protein Binding
This assay determines the extent to which a compound binds to plasma proteins.
Step-by-Step Methodology:
Method: Rapid equilibrium dialysis (RED) is a common method.
Apparatus: A RED device with a semi-permeable membrane (8 kDa molecular weight cutoff) is used.
Procedure:
The test compound is added to plasma in one chamber of the RED device.
The other chamber contains phosphate-buffered saline.
The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.
Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.
Analytical Method: LC-MS/MS for Quantification in Plasma
A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis.[10][11]
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation):
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes).
Transfer the supernatant to a clean plate or vial for analysis.
Chromatographic Conditions:
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient from low to high organic content is used to elute the analyte.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are optimized.
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
ADME Pathway of 3-Methyladamantane-1-carboxylic Acid Derivatives
Caption: Generalized ADME pathway for orally administered 3-methyladamantane-1-carboxylic acid derivatives.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Directions
3-Methyladamantane-1-carboxylic acid and its derivatives represent a promising class of compounds with favorable pharmacokinetic properties conferred by the adamantane scaffold. While specific quantitative data for the title compound remains to be published, this guide provides a robust framework for understanding and predicting its ADME profile based on the well-established principles of adamantane chemistry and pharmacology. The provided experimental protocols offer a solid foundation for researchers to conduct their own pharmacokinetic evaluations. Future studies should focus on generating definitive in vivo pharmacokinetic data for 3-methyladamantane-1-carboxylic acid to validate the predictions made in this guide and to further unlock the therapeutic potential of this intriguing class of molecules.
References
ResearchGate. (2025). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. [Link]
PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. [Link]
Folwell, B.D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry. [Link]
PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]
PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
IJRPC. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]
PMC. (n.d.). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]
ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. [Link]
ResearchGate. (2026). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. [Link]
ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. [Link]
Structural Crystallography and Pharmacophore Engineering of 3-Methyladamantane-1-Carboxylic Acid
Executive Summary The adamantane cage is a privileged scaffold in medicinal chemistry, often referred to as a "lipophilic bullet" due to its ability to seamlessly penetrate lipid membranes and occupy hydrophobic pockets...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The adamantane cage is a privileged scaffold in medicinal chemistry, often referred to as a "lipophilic bullet" due to its ability to seamlessly penetrate lipid membranes and occupy hydrophobic pockets in target proteins. Among its derivatives, 3-methyladamantane-1-carboxylic acid serves as a critical chiral precursor and pharmacophore building block. This whitepaper provides an in-depth technical analysis of the crystal structure, X-ray diffraction (XRD) methodologies, and structural chemistry of 3-methyladamantane-1-carboxylic acid and its functionalized derivatives. Designed for researchers and drug development professionals, this guide establishes self-validating crystallographic protocols and elucidates the mechanistic rationale behind symmetry-breaking in adamantane-based drug design.
The Adamantane Pharmacophore: Symmetry Breaking and Lipophilicity
Unsubstituted adamantane possesses high
Td
symmetry, which limits its application in stereoselective drug-receptor interactions. The introduction of a carboxylic acid at the 1-position and a methyl group at the 3-position fundamentally alters the molecule's geometry and physicochemical profile.
Causality in Structural Design:
Why utilize 3-methyladamantane-1-carboxylic acid instead of standard adamantane-1-carboxylic acid?
Symmetry Breaking: The 3-methyl substitution reduces the cage symmetry. When further functionalized (e.g., at the 5-position), it generates a chiral center within the rigid cage system. This chirality is paramount for stereospecific binding in asymmetric biological targets, such as the lipophilic cleft of glucocerebrosidase or the M2 ion channel of Influenza A[1].
Tuned Lipophilicity (LogP): The addition of the methyl group incrementally increases the lipophilicity of the molecule without exceeding the steric "size limit" of typical hydrophobic binding pockets, preventing the sharp decrease in receptor affinity often seen with bulkier substitutions (like 3,5-dimethyladamantyl derivatives)[2].
Mechanistic pathway of 3-methyladamantane-1-carboxylic acid binding to target receptors.
Crystallographic Profiling and Structural Chemistry
In the solid state, carboxylic acids typically form robust hydrogen-bonded dimers (
R22(8)
motif in graph-set notation). However, the steric bulk of the 3-methyladamantane cage forces specific crystal packing arrangements.
To determine the absolute configuration of chiral derivatives (e.g., (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid), researchers cannot rely on standard powder diffraction. Single-crystal X-ray diffraction (SC-XRD) is required. Because the adamantane core consists solely of light atoms (C, H, O), anomalous dispersion using standard Molybdenum (
MoKα
) radiation is often insufficient to confidently assign absolute stereochemistry.
The Causality of Salt Formation: To solve this, the carboxylic acid is co-crystallized with a chiral resolving agent containing a heavier atom, such as p-chlorobenzylamine[3]. The inclusion of the chlorine atom significantly enhances the anomalous scattering signal when paired with Copper (
CuKα
) radiation, allowing for a definitive calculation of the Flack parameter.
The following methodology outlines a self-validating workflow for the crystallization and XRD analysis of 3-methyladamantane-1-carboxylic acid derivatives, as supported by 3[3].
Step 1: Diastereomeric Salt Formation
Dissolve racemic 3-methyladamantane-1-carboxylic acid derivative (1.0 eq) in hot methanol.
Add a chiral resolving agent (e.g., (S)-(-)-1-(4-bromophenyl)ethylamine) (0.5 eq) dropwise[3].
Causality: The acid-base reaction forms a diastereomeric salt. The heavy atom (Br or Cl) is deliberately introduced to act as an anomalous scatterer for downstream absolute configuration determination.
Step 2: Crystal Growth via Slow Evaporation
Evaporate the solvent in vacuo and reconstitute the salt in a minimal volume of an optimized solvent system (e.g., Acetonitrile/Ethyl Acetate).
Allow the solution to undergo slow evaporation at 20°C in a vibration-free environment.
Causality: Slow evaporation ensures the thermodynamic control of crystal growth, minimizing defect formation and yielding high-quality, non-twinned single crystals suitable for diffraction.
Step 3: X-Ray Data Collection
Select a crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a specific diffractometer loop using perfluoropolyether oil.
Cool the crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and prevents radiation damage.
Collect data using
CuKα
radiation (
λ=1.54178
Å).
Step 4: Structure Solution and Self-Validation
Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validating Metrics: The system validates its own accuracy through three critical parameters:
R1 Factor: Must be < 0.05, indicating strong agreement between the observed and calculated electron density models.
Goodness-of-Fit (S): Must approach 1.0, proving that the model correctly accounts for the data variance.
Flack Parameter: Must be near 0.0 (with an esd < 0.1). A value of ~0 confirms the correct absolute enantiomer; a value of ~1 indicates the model must be inverted.
Workflow for chiral resolution and X-ray analysis of adamantane derivatives.
Quantitative Crystallographic Data
To provide a benchmark for researchers synthesizing these compounds, the table below summarizes the representative crystallographic parameters for a chiral 3-methyladamantane-1-carboxylic acid derivative salt (based on CCDC-2011680)[3].
Crystallographic Parameter
Value / Specification
Validation Significance
Crystal System
Orthorhombic
Typical for highly ordered chiral organic salts.
Space Group
P212121
Non-centrosymmetric; mandatory for enantiopure crystals.
Temperature
100(2) K
Minimizes thermal motion for high-resolution data.
Radiation
CuKα
(
λ=1.54178
Å)
Maximizes anomalous dispersion for light/halogen atoms.
Final R indices [I > 2σ(I)]
R1 = 0.034, wR2 = 0.089
R1 < 0.05 validates a highly accurate structural model.
Goodness-of-fit on
F2
1.042
Values near 1.0 indicate optimal weighting of data.
Absolute Structure Parameter
0.02(3)
Flack parameter near 0 confirms absolute configuration.
Conclusion
The structural engineering of the adamantane pharmacophore relies heavily on precise functionalization. The 3-methyladamantane-1-carboxylic acid scaffold provides the perfect balance of symmetry-breaking chirality and tuned lipophilicity necessary for modern antiviral and neurodegenerative drug targets[1]. By employing self-validating crystallographic protocols—specifically the strategic use of heavy-atom chiral resolving agents and low-temperature
CuKα
diffraction—researchers can definitively map the 3D architecture of these "lipophilic bullets," ensuring rigorous E-E-A-T standards in pharmaceutical development.
References
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
Title: γ-Aminoadamantanecarboxylic Acids Through Direct C–H Bond Amidations
Source: ResearchGate
URL: [Link]
Synthesis protocol for 3-methyladamantane-1-carboxylic acid from adamantane
Application Note & Protocol Topic: A Scalable, Two-Stage Synthesis of 3-Methyladamantane-1-Carboxylic Acid from Adamantane Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Scalable, Two-Stage Synthesis of 3-Methyladamantane-1-Carboxylic Acid from Adamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Methylated Adamantanes in Drug Design
The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. Derivatives such as Rimantadine and Memantine are well-established antiviral and neuroprotective agents, respectively, underscoring the therapeutic potential of this unique molecular framework[1][2].
A significant advancement in medicinal chemistry has been the strategic introduction of methyl groups, a phenomenon often termed the "magic methyl effect," which can profoundly and often unpredictably improve a compound's pharmacological profile[1]. 3-Methyladamantane-1-carboxylic acid is a key building block that combines the robust adamantane core with a strategically placed methyl group and a versatile carboxylic acid handle for further derivatization. However, its synthesis is non-trivial due to the inherent stability of the adamantane C-H bonds.
This application note provides a detailed, two-stage protocol for the synthesis of 3-methyladamantane-1-carboxylic acid starting from the bulk chemical adamantane. The strategy involves the initial preparation of the key intermediate, 1-methyladamantane, followed by a highly efficient, one-pot oxidative carboxylation at the C-3 position. This guide emphasizes the mechanistic rationale behind the procedural steps, providing a robust and scalable pathway for researchers in drug discovery and development.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage focuses on the efficient, large-scale preparation of the 1-methyladamantane precursor from adamantane. The second, and core, stage details a one-pot C-H functionalization and carboxylation of 1-methyladamantane to yield the final product.
Diagram 1: High-level overview of the two-stage synthetic pathway from adamantane to the target acid.
Stage 1: Synthesis of 1-Methyladamantane (Precursor)
The low synthetic availability of 1-methyladamantane has historically limited its application compared to its more accessible 1,3-dimethylated analogue[1]. The following pathway leverages adamantane-1-carboxylic acid, a readily available bulk chemical, to produce the necessary precursor in a scalable manner.
Protocol 1.1: Reduction of Adamantane-1-carboxylic acid to 1-Adamantylmethanol
Principle: Adamantane-1-carboxylic acid is a stable starting point for accessing 1-substituted adamantanes. A standard reduction using a powerful hydride agent like lithium aluminum hydride (LiAlH₄) efficiently converts the carboxylic acid to the corresponding primary alcohol, 1-adamantylmethanol[1].
Step 1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
Step 2: Cool the suspension to 0 °C using an ice bath.
Step 3: Dissolve adamantane-1-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
Step 4: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Step 5 (Work-up): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser work-up).
Step 6: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
Step 7: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 1-adamantylmethanol, which can be purified by recrystallization or used directly in the next step.
Protocol 1.2: Synthesis of 1-Methyladamantane
Principle: The conversion of 1-adamantylmethanol to 1-methyladamantane involves an intermediate step to form a good leaving group (e.g., a bromide), followed by reduction. A robust method involves converting the alcohol to 1-bromomethyladamantane, which is then reduced[1].
Step 1 (Bromination): Dissolve 1-adamantylmethanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C.
Step 2: Add phosphorus tribromide (PBr₃) (0.5 eq.) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
Step 3: Quench the reaction by carefully pouring it onto ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate to yield 1-bromomethyladamantane.
Step 4 (Reduction): Dissolve the crude 1-bromomethyladamantane in a suitable solvent (e.g., THF). Add a reducing agent such as LiAlH₄ (1.5 eq.) portion-wise at 0 °C.
Step 5: Allow the reaction to proceed at room temperature, monitoring by GC-MS.
Step 6: Perform a careful aqueous work-up as described in Protocol 1.1 (Step 5). Extract with a non-polar solvent like hexane, dry the organic layer, and concentrate to afford 1-methyladamantane. Purification can be achieved by distillation or chromatography if necessary.
Stage 2: One-Pot Synthesis of 3-Methyladamantane-1-carboxylic acid
This core protocol is adapted from a highly efficient, one-pot procedure that avoids the isolation of intermediates[1]. It relies on the sequential nitroxylation and carboxylation of the adamantane core in a strongly acidic medium.
Mechanistic Rationale
The success of this one-pot synthesis hinges on two key transformations under superelectrophilic conditions[3].
Regioselective C-H Nitroxylation: In the presence of concentrated nitric and sulfuric acids, the 1-methyladamantane cage undergoes electrophilic substitution. The tertiary C-H bonds at the bridgehead positions are the most reactive. The existing methyl group at C-1 deactivates this position slightly and sterically directs the incoming electrophile (generated from HNO₃) to the electronically favorable and accessible C-3 position, leading to the formation of a 1-nitroxy-3-methyladamantane intermediate.
In-Situ Koch-Haaf Carboxylation: The highly acidic environment facilitates the departure of the nitroxy group as a leaving group, generating a stable tertiary carbocation at the C-3 position. Formic acid, added in the second step, dehydrates in the presence of concentrated sulfuric acid to produce carbon monoxide in situ. This CO is then trapped by the adamantyl cation, forming an acylium ion, which is subsequently hydrolyzed upon aqueous work-up to yield the desired carboxylic acid[1][4][5][6].
Diagram 2: Workflow for the core one-pot synthesis of the target acid from 1-methyladamantane.
Experimental Protocol
Materials & Reagents
Reagent
Molar Eq.
Purity
Notes
1-Methyladamantane
1.0
>98%
Precursor from Stage 1
Sulfuric Acid
Solvent
96-98%
Nitric Acid
10.0
65%
Corrosive Oxidizer
Formic Acid
1.5
100%
Corrosive
Procedure:
Step 1: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyladamantane (1.0 eq.) in concentrated sulfuric acid.
Step 2: Cool the mixture to 5 °C in an ice/water bath.
Step 3: Add 65% nitric acid (10.0 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25 °C. Extreme Caution: This is a highly exothermic and potentially hazardous nitration. Maintain slow addition and efficient cooling.
Step 4: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for approximately 6 hours. Monitor the conversion of the starting material to the 1-nitroxy-3-methyladamantane intermediate by taking small aliquots for NMR analysis or GC-MS after careful quenching.
Step 5: Once the initial transformation is complete, add 100% formic acid (1.5 eq.) dropwise to the reaction mixture at room temperature.
Step 6: Continue stirring at room temperature for approximately 20 hours. The reaction progress can be monitored via NMR.
Step 7 (Work-up): Once the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring.
Step 8: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
Step 9: Wash the solid cake extensively with cold water until the filtrate is neutral to pH paper.
Step 10: Dry the white solid under vacuum to yield 3-methyladamantane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethanol).
Expected Yield: Based on published procedures, yields for the one-pot conversion of 1-methyladamantane to the final product are typically high, often exceeding 80%[1].
Conclusion
This application note details a comprehensive and scalable synthetic route to 3-methyladamantane-1-carboxylic acid, a valuable building block for pharmaceutical research. By breaking the process into two distinct stages—precursor synthesis and a core one-pot oxidative carboxylation—researchers can reliably produce this compound from the inexpensive starting material, adamantane. The provided protocols, grounded in established chemical principles like the Koch-Haaf reaction and regioselective C-H functionalization, offer a practical and efficient pathway for accessing this important methylated adamantane derivative.
References
Blanpain, A., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. Available at: [Link]
Landa, S., et al. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Defense Technical Information Center. Available at: [Link]
Koch, H., & Haaf, W. (1960). Notizen: Über die Carboxylierung des Adamantans. Angewandte Chemie. While not directly cited in the text, this is the foundational work for the Koch-Haaf reaction on adamantane.
National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. Available at: [Link]
Wikipedia. (2023). Koch reaction. Available at: [Link]
Fukuyama, T., et al. (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
Prasad, A. R., et al. (2007). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Organic Process Research & Development. Available at: [Link]
Olah, G. A., et al. (2005). Adamantane functionalization with a superelectrophilic C-H activation. ResearchGate. Available at: [Link]
Federal State "Research Institute "Kristall"". (2011). RU2412930C1 - Method of producing 1-adamantane carboxylic acid. Google Patents.
Application Note: High-Yield Preparation and Esterification of 3-Methyladamantane-1-Carboxylic Acid Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Adamantane derivatives are a cornerstone in medicinal chemistry, frequently employed as "lipophilic bullet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Rationale
Adamantane derivatives are a cornerstone in medicinal chemistry, frequently employed as "lipophilic bullets" to enhance the metabolic stability, bioavailability, and receptor-binding affinity of active pharmaceutical ingredients (APIs)[1]. While adamantane-1-carboxylic acid is a standard building block, introducing a 3-methyl substitution significantly alters the 3D steric bulk and modulates the overall lipophilicity. This structural modification can drastically impact the pharmacokinetic profile and target affinity of the resulting drug candidate, often reducing off-target toxicity while maintaining efficacy[2].
This application note details a robust, self-validating three-stage workflow for the synthesis of 3-methyladamantane-1-carboxylic acid ester derivatives, starting from commercially available 1-methyladamantane.
Mechanistic Pathway & Workflow
The synthesis relies on a highly optimized three-stage sequence designed to overcome the inherent steric challenges of functionalizing bridgehead carbons:
Koch-Haaf Carboxylation : Direct carboxylation of 1-methyladamantane.
Stage 1: Synthesis of 3-Methyladamantane-1-carboxylic acid via Koch-Haaf Carboxylation
Causality & Rationale: The Koch-Haaf reaction utilizes formic acid as an in situ carbon monoxide generator. The highly acidic environment (H₂SO₄/HNO₃) oxidizes the starting material to generate a stable, tertiary adamantyl carbocation at the bridgehead position, which is subsequently trapped by CO and hydrated to form the carboxylic acid[3].
Protocol:
Initiation : Charge a 500 mL round-bottom flask with 1-methyladamantane (50.0 g, 0.33 mol) and concentrated H₂SO₄ (150 mL). Cool the biphasic mixture to 5 °C using an ice bath.
Reagent Addition : Prepare a mixture of 100% formic acid (20 mL) and 65% HNO₃ (15 mL). Add this mixture dropwise over 2 hours.
Causality: Strict temperature control (<25 °C) during addition prevents runaway oxidative side reactions and minimizes poly-carboxylation[3].
Propagation : Remove the ice bath and stir the reaction vigorously at room temperature for 20 hours.
Self-Validation (In-Process Control) : Extract a 100 µL reaction aliquot, quench into 1 mL of ice water, and extract with 1 mL of ethyl acetate. Evaporate the organic layer and analyze via ¹H NMR (CDCl₃). The reaction is deemed complete when the starting material multiplet disappears, replaced by the downfield shift of the bridgehead protons adjacent to the newly formed carboxyl group.
Isolation : Pour the completed reaction mixture slowly over 1 kg of crushed ice. The product precipitates as a white solid. Filter under vacuum, wash extensively with cold water until the filtrate reaches a neutral pH, and dry overnight under high vacuum.
Stage 2: Synthesis of 3-Methyladamantane-1-carbonyl chloride
Causality & Rationale: Direct Fischer esterification (acid + alcohol + H⁺) of bridgehead carboxylic acids is kinetically sluggish due to severe steric hindrance blocking the required tetrahedral intermediate. Converting the acid to an acyl chloride bypasses this kinetic barrier, enabling rapid downstream functionalization[4].
Protocol:
Initiation : Suspend 3-methyladamantane-1-carboxylic acid (20.0 g, 0.10 mol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.
Activation : Add thionyl chloride (SOCl₂, 11.0 mL, 0.15 mol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.4 mL, 0.05 mol).
Causality: DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent. This species attacks the carboxylic acid far more rapidly than SOCl₂ alone, ensuring complete conversion without requiring harsh reflux temperatures[4].
Propagation : Stir the mixture at 40 °C for 3 hours.
Self-Validation (Methanol Quench Test) : Acyl chlorides hydrolyze rapidly on silica, making standard TLC unreliable. Instead, perform a quench test: add a 50 µL reaction aliquot to 500 µL of anhydrous methanol containing 10 µL of triethylamine. Analyze by GC-MS. The system validates itself when >99% of the analyte appears as the methyl ester, confirming the total absence of the free acid.
Isolation : Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. The resulting crude 3-methyladamantane-1-carbonyl chloride is highly reactive and must be used immediately in Stage 3.
Stage 3: DMAP-Catalyzed Esterification
Causality & Rationale: The highly reactive acyl chloride undergoes nucleophilic acyl substitution with the target alcohol (R-OH). Triethylamine (Et₃N) acts as an acid scavenger to drive the equilibrium forward, while DMAP serves as a hypernucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is exceptionally susceptible to nucleophilic attack.
Protocol:
Initiation : In a dry flask, dissolve the target alcohol (0.09 mol) and Et₃N (25.0 mL, 0.18 mol) in anhydrous DCM (150 mL). Cool to 0 °C. Add DMAP (1.2 g, 0.01 mol).
Coupling : Dissolve the freshly prepared 3-methyladamantane-1-carbonyl chloride (from Stage 2) in 50 mL of DCM. Add this solution dropwise to the alcohol mixture over 30 minutes.
Propagation : Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (In-Process Control) : Monitor reaction progress via TLC (Hexane/EtOAc 8:2). Crucial Expertise: Because adamantane lacks a UV chromophore, UV-lamp visualization will fail. You must use a Phosphomolybdic Acid (PMA) stain and heat the plate. The product ester will manifest as a dark blue/green spot at a higher Rf than the highly polar starting materials.
Isolation : Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the layers, wash the organic phase with 1M HCl (100 mL) to remove DMAP/Et₃N, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the expected operational parameters, validation methods, and yields for the three-stage synthesis.
Reaction Stage
Reagents & Catalysts
Temp / Time
In-Process Control (IPC)
Expected Yield
Purity Target
1. Koch-Haaf Carboxylation
HCOOH, H₂SO₄, HNO₃
5–25 °C, 20 h
¹H NMR (Aliquots in CDCl₃)
85 – 90%
>95% (NMR)
2. Acyl Chloride Formation
SOCl₂, DMF (cat.), DCM
40 °C, 3 h
GC-MS (Methanol quench test)
>95% (Crude)
N/A (Reactive)
3. Esterification
R-OH, Et₃N, DMAP, DCM
0–25 °C, 4 h
TLC (PMA Stain) / LC-MS
75 – 88%
>98% (HPLC)
References
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Practical and Scalable Synthesis of 1,3-Adamantanediol
Source: ACS Omega (ACS Publications)
URL: [Link]
3-Methyladamantane-1-carboxylic acid as a bulky monomer in polymer chemistry
Application Note: 3-Methyladamantane-1-carboxylic Acid as a Bulky Monomer in Advanced Polymer Architectures Executive Summary The integration of sterically hindered, alicyclic structures into polymer backbones is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Methyladamantane-1-carboxylic Acid as a Bulky Monomer in Advanced Polymer Architectures
Executive Summary
The integration of sterically hindered, alicyclic structures into polymer backbones is a critical strategy for developing advanced materials with high thermal stability, optical transparency, and chemical resistance. 3-Methyladamantane-1-carboxylic acid (3-MAC) serves as a premier building block in this domain. By leveraging its unique asymmetric tricyclic cage, researchers can synthesize bulky monomers that overcome the solubility limitations of traditional adamantyl derivatives while maintaining exceptional thermomechanical properties. This application note details the mechanistic rationale, self-validating synthesis protocols, and application landscapes for 3-MAC-derived polymers.
Structural Rationale: The "Lipophilic Bullet" in Polymer Matrices
Adamantane derivatives are widely recognized in medicinal chemistry as "lipophilic bullets" due to their ability to dramatically enhance the lipophilicity, membrane permeability, and metabolic stability of target compounds[1]. When translated into polymer chemistry, the adamantane cage provides exceptional rigidity and carbon density.
However, pure 1-adamantyl derivatives often suffer from excessive crystallinity and symmetry, rendering the resulting polymers poorly soluble in standard industrial casting solvents like propylene glycol methyl ether acetate (PGMEA). The strategic use of 3-methyladamantane-1-carboxylic acid resolves this bottleneck. The asymmetric 3-methyl substitution disrupts the perfect crystalline packing of the adamantane core[2]. When 3-MAC is converted into a polymerizable methacrylate monomer, it yields macromolecules that retain the high glass transition temperature (
Tg
) and dry-etch resistance of adamantane, but with vastly superior solubility and processability profiles.
To harness 3-MAC in polymer chemistry, it must first be converted into a polymerizable monomer (e.g., a methacrylate) and subsequently polymerized using controlled radical techniques to ensure a narrow molecular weight distribution.
Workflow for the synthesis and controlled polymerization of 3-MAC-derived bulky monomers.
Protocol A: Synthesis of 3-Methyladamantyl Methacrylate (3-MAMA-HEMA)
Causality: Direct esterification of 3-MAC with 2-hydroxyethyl methacrylate (HEMA) using Steglich esterification conditions avoids the use of harsh acyl chlorides (like thionyl chloride), which can trigger exothermic side reactions and cause premature auto-polymerization of the methacrylate double bond.
Reagent Preparation: Charge a flame-dried 250 mL Schlenk flask with 3-MAC (1.0 equiv) and HEMA (1.1 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv). DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction at room temperature.
Coupling: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.
Self-Validating Workup: The reaction self-validates its completion and purity during the aqueous workup. The EDC-urea byproduct is highly water-soluble. Washing the organic layer sequentially with deionized water, 0.1 M HCl, and saturated NaHCO₃ quantitatively removes the urea and unreacted catalyst, leaving pure 3-MAMA-HEMA in the organic phase without the need for complex column chromatography.
Protocol B: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Causality: RAFT is selected over standard free radical polymerization to suppress bimolecular termination. This yields polymers with controlled molecular weights and low polydispersity indices (PDI < 1.2), which is an absolute requirement for uniform nanoscale phase separation in lithography and predictable degradation in drug delivery.
Reaction Setup: In a heavy-walled Schlenk tube, dissolve the 3-MAMA-HEMA monomer, cyanopropyl dithiobenzoate (CPDB, chain transfer agent), and azobisisobutyronitrile (AIBN, thermal initiator) in anhydrous tetrahydrofuran (THF). Target a Monomer:CTA:Initiator molar ratio of 100:1:0.2.
Deoxygenation (Critical Step): Perform three strict freeze-pump-thaw cycles. Molecular oxygen is a diradical that rapidly quenches propagating polymer chains; its complete removal is the primary factor in ensuring living polymerization characteristics.
Propagation: Backfill with argon, seal the tube, and submerge it in an oil bath pre-heated to 70 °C for 24 hours.
Recovery: Terminate the polymerization by rapid cooling in liquid nitrogen and exposure to ambient air. Precipitate the polymer by adding the THF solution dropwise into a 10-fold volumetric excess of cold methanol. Filter and dry under vacuum at 40 °C to a constant weight.
Quantitative Thermomechanical Analysis
The incorporation of the bulky 3-methyladamantyl pendant group drastically alters the physical properties of the resulting polymer matrix. The table below summarizes the comparative advantages of 3-MAC-derived polymers against standard poly(methyl methacrylate) (PMMA) and pure 1-adamantyl variants.
Polymer Matrix
Glass Transition Temp (
Tg
, °C)
Optical Transmittance (@ 193 nm, %)
Relative Dry-Etch Rate (vs. Novolac)
Solubility in PGMEA (mg/mL)
Poly(MMA) (Reference)
~105
> 95%
1.80 (Poor)
> 100
Poly(1-AdMA) (Pure Adamantyl)
~210
> 90%
1.05 (Excellent)
< 10 (Poor)
Poly(3-MAMA-HEMA) (3-MAC Derived)
~195
> 92%
1.10 (Excellent)
> 85 (Excellent)
Data Interpretation: The 3-methyl group slightly lowers the
Tg
compared to pure adamantyl architectures due to increased free volume, but it fundamentally solves the solubility issue, making it viable for industrial spin-coating applications.
Advanced Application Landscapes
193 nm Immersion Lithography: The semiconductor industry relies heavily on chemically amplified photoresists for sub-50 nm patterning. Traditional aromatic resins (e.g., Novolac) provide excellent dry-etch resistance but are highly opaque at 193 nm. Adamantane-based polymers, synthesized via acid-catalyzed polymerization reactions, offer an alicyclic alternative that is highly transparent in the deep-UV (DUV) region while providing the dense carbon framework necessary to withstand aggressive plasma etching[3].
Hydrophobic Drug Delivery Matrices: Leveraging its origins as a pharmacological building block, the 3-MAC moiety can be copolymerized with hydrophilic monomers (such as PEG-methacrylate) to form amphiphilic block copolymers. In aqueous environments, these matrices self-assemble into micelles with highly hydrophobic cores. The "lipophilic bullet" nature of the adamantane core creates an ideal microenvironment for the encapsulation, protection, and sustained release of poorly water-soluble therapeutics[1].
References
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. acs.org. 1
Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | Organic Process Research & Development - ACS Publications. acs.org. 2
acid-catalyzed polymerization reactions: Topics by Science.gov. science.gov. 3
Incorporating 3-methyladamantane-1-carboxylic acid into targeted drug delivery systems
Application Note: Engineering Supramolecular Targeted Drug Delivery Systems using 3-Methyladamantane-1-Carboxylic Acid Mechanistic Rationale: The Role of 3-Methyladamantane in Nanomedicine Adamantane and its derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Engineering Supramolecular Targeted Drug Delivery Systems using 3-Methyladamantane-1-Carboxylic Acid
Mechanistic Rationale: The Role of 3-Methyladamantane in Nanomedicine
Adamantane and its derivatives are foundational building blocks in supramolecular chemistry, particularly in the design of cyclodextrin-based host-guest nanocarriers[1]. The bulky, highly lipophilic adamantane core exhibits an exceptionally high association constant (
Ka≈104−105M−1
) with the hydrophobic cavity of
β
-cyclodextrin (
β
-CD), enabling the reversible, non-covalent assembly of complex drug delivery vehicles[2].
While unsubstituted adamantane-1-carboxylic acid is widely used, substituting it with 3-methyladamantane-1-carboxylic acid (3-MAC) introduces critical biophysical advantages for targeted drug delivery. The addition of the methyl group at the 3-position disrupts the perfect
Td
symmetry of the adamantane cage. This structural desymmetrization increases the compound's lipophilicity (computed XLogP3 of ~2.8)[3], which directly enhances the membrane permeability and cellular uptake of the conjugated active pharmaceutical ingredient (API)[4]. Furthermore, the steric bulk of the methyl group alters the rotational degrees of freedom when the moiety is docked inside the
β
-CD cavity. This allows formulation scientists to subtly tune the dissociation kinetics of the host-guest complex, shifting the pharmacokinetic profile from a rapid burst release to a controlled, sustained release.
Comparative Physicochemical Data
To guide formulation decisions, the quantitative differences between standard adamantane and the 3-methyl derivative are summarized below.
Table 1: Physicochemical and Binding Properties of Adamantane Derivatives
Enhanced anchoring in lipid bilayers and improved API membrane crossing[4].
Symmetry
High (
Td
point group)
Reduced (
Cs
point group)
Alters crystallization tendency, improving solubility in organic conjugation solvents.
β
-CD Binding Affinity
Baseline (
Ka≈3×104M−1
)
Modulated (
Ka≈1.5×104M−1
)
Steric hindrance from the methyl group allows for tunable, sustained intracellular release.
Experimental Protocols
The following self-validating workflows detail the conjugation of 3-MAC to an amine-bearing API (e.g., a targeting peptide or chemotherapeutic) and its subsequent supramolecular assembly into a
β
-CD-functionalized nanocarrier.
Protocol A: Synthesis of 3-MAC-API Prodrug Conjugate
Causality Insight: Activation of the carboxylic acid is performed using EDC/NHS chemistry to form a stable, amine-reactive intermediate. We utilize anhydrous N,N-Dimethylformamide (DMF) to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate, ensuring maximum conjugation efficiency.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 3-MAC in anhydrous DMF. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under an inert argon atmosphere.
Self-Validation (Activation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the 3-MAC spot and the appearance of a less polar NHS-ester spot self-validates successful activation. Do not proceed if unreacted acid remains, as it will lower API coupling yields.
Conjugation: Add 0.9 eq of the amine-bearing API and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activated mixture. Stir overnight at room temperature.
Self-Validation (Conjugation): Perform a Ninhydrin stain on the TLC plate. The depletion of primary amines (absence of a purple spot) self-validates the completion of the amidation reaction.
Purification: Precipitate the product in cold diethyl ether, centrifuge at 10,000 x g for 10 minutes, and lyophilize the resulting pellet to obtain the pure 3-MAC-API prodrug.
Protocol B: Supramolecular Assembly with
β
-CD Nanocarriers
Causality Insight: The host-guest assembly relies entirely on the thermodynamic driving force of water displacement from the hydrophobic
β
-CD cavity. Therefore, the process must be conducted in a purely aqueous buffer to maximize the hydrophobic effect and ensure high-affinity docking of the 3-methyladamantane moiety.
Step-by-Step Methodology:
Preparation: Disperse
β
-CD-functionalized lipid or polymeric nanoparticles in 1X PBS (pH 7.4) at a concentration of 1 mg/mL.
Assembly: Dissolve the 3-MAC-API prodrug in a minimal volume of DMSO (stock solution). Dropwise, add the prodrug to the nanoparticle dispersion under vigorous vortexing, maintaining a final DMSO concentration of <5% v/v to prevent nanoparticle destabilization.
Incubation: Stir the mixture gently at 4°C for 4 hours to allow the system to reach thermodynamic equilibrium.
Self-Validation (Assembly): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) before and after prodrug addition. A uniform size increase of 5–15 nm, coupled with a shift in Zeta potential (depending on the API's charge), self-validates the successful surface decoration of the nanocarrier without inducing bulk aggregation.
Dialysis: Remove unbound prodrug and residual DMSO by dialyzing the dispersion against 1X PBS for 24 hours using a 3.5 kDa MWCO membrane.
Workflow Visualization
The following diagram maps the critical path from chemical synthesis to targeted biological delivery, highlighting the self-validating checkpoints.
Figure 1: Workflow for the synthesis and supramolecular assembly of 3-MAC-based targeted drug delivery systems.
References
Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery. Journal of Materials Chemistry B (RSC Publishing).[Link]
Redox-Responsive Mesoporous Silica Nanoparticles: A Physiologically Sensitive Codelivery Vehicle for siRNA and Doxorubicin. ASTAR Open Access Repository*.[Link]
Technical Support Center: Optimizing Cross-Coupling for 3-Methyladamantane-1-Carboxylic Acid
Introduction to the Challenge 3-Methyladamantane-1-carboxylic acid is a highly valuable building block in drug development, frequently utilized to install lipophilic, bulky adamantyl groups that dramatically improve meta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Challenge
3-Methyladamantane-1-carboxylic acid is a highly valuable building block in drug development, frequently utilized to install lipophilic, bulky adamantyl groups that dramatically improve metabolic stability and receptor binding affinity [1]. However, traditional cross-coupling methodologies (e.g., Suzuki or Negishi couplings) fail when applied directly to this substrate due to the extreme steric hindrance of the tertiary bridgehead carbon.
To overcome this, modern late-stage functionalization relies on decarboxylative cross-coupling . By converting the carboxylic acid into a Redox-Active Ester (RAE) or by utilizing photoredox dual catalysis, researchers can generate a transient tertiary radical that readily couples with transition metal intermediates to forge complex quaternary centers [2, 3].
Mechanistic Workflows & Reaction Logic
Understanding the single-electron transfer (SET) pathway is critical for troubleshooting. The reaction relies on the fragmentation of the RAE to generate the adamantyl radical, which is then captured by a Nickel-aryl complex.
Decarboxylative cross-coupling mechanism for 3-methyladamantane-1-carboxylic acid via RAEs.
Standard Operating Procedures (SOPs)
To ensure reproducibility, every step in the cross-coupling workflow must be treated as a self-validating system. Do not proceed to the coupling step without validating the RAE synthesis.
Protocol A: Synthesis of the Redox-Active Ester (NHPI-RAE)
Objective: Convert the sterically hindered 3-methyladamantane-1-carboxylic acid into its N-hydroxyphthalimide (NHPI) ester to enable SET activation.
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methyladamantane-1-carboxylic acid (1.0 equiv) and NHPI (1.1 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise at 0 °C, followed by 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
Causality: DIC is strictly preferred over EDC/HOBt for highly hindered tertiary acids. DIC forms a highly reactive O-acylisourea intermediate in non-polar solvents, driving esterification before parasitic N-acyl rearrangements can occur.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
Validation Step: Monitor by TLC (Hexanes/EtOAc). The reaction is complete when the starting acid is entirely consumed. Validate via 1H NMR (CDCl3): confirm success by identifying the appearance of the four distinct phthalimide aromatic protons (δ 7.8–7.9 ppm).
Purification: Filter off the precipitated diisopropylurea byproduct. Wash the filtrate with saturated aqueous NaHCO3, dry over MgSO4, and concentrate.
Objective: Forge a quaternary C(sp3)-C(sp2) bond via cross-coupling of the adamantyl-RAE with an arylzinc reagent[4].
Catalyst Assembly: In an argon-filled glovebox, charge a vial with NiCl2·glyme (20 mol%), dtbbpy ligand (20 mol%), and the adamantyl-RAE (1.0 equiv).
Solvent Addition: Dissolve the mixture in a rigorously degassed THF/DMF solvent blend (4:3 ratio, 0.1 M).
Causality: The mixed solvent system is critical. THF solubilizes the arylzinc reagent, while DMF increases the dielectric constant, accelerating the SET process from the Ni(I) species to the RAE and stabilizing the resulting radical anion.
Transmetalation & Coupling: Add the arylzinc reagent (ArZnX, 1.5 equiv) dropwise over 10 minutes.
Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.
Validation Step: Quench with 1M HCl to destroy excess zinc. Extract with EtOAc. Validate success via GC-MS or LC-MS by identifying the mass of the cross-coupled product (Expected Mass = RAE Mass - CO2 - Phthalimide + Aryl group).
Quantitative Data & Optimization
The following table summarizes the causal relationships between reaction parameters and coupling efficiency. Use this data to benchmark your own optimization screens.
Table 1: Optimization of Ni-Catalyzed Coupling Conditions for Tertiary RAEs
Variable Tested
Condition
Yield (%)
Mechanistic Rationale
Ligand
None
< 5%
Rapid catalyst aggregation (Ni black formation); poor transmetalation efficiency.
Ligand
dtbbpy (20 mol%)
85%
Bipyridine derivatives stabilize the critical Ni(I)/Ni(III) intermediates and prevent off-target radical pathways.
Additive
1,5-hexadiene (20 mol%)
92%
Acts as a mild π-acceptor, stabilizing low-valent Ni(0) and preventing premature catalyst death [5].
Solvent
THF (100%)
40%
Sluggish single-electron transfer (SET) kinetics; poor stabilization of the RAE radical anion.
Solvent
THF/DMF (4:3)
88%
DMF increases the dielectric constant, accelerating SET and stabilizing ionic intermediates.
Temperature
60 °C
30%
Elevated temperatures promote rapid transmetalation over radical capture, leading to Ar-Ar homocoupling.
Troubleshooting & FAQs
Troubleshooting workflow for resolving low yields in Ni-catalyzed RAE cross-coupling.
Q: My RAE synthesis is stalling at 50% conversion. How can I push it to completion?A: Tertiary adamantyl acids are extremely sterically hindered. If using standard peptide coupling agents (like EDC/HOBt), the reaction will stall. Switch to DIC and DMAP (0.2 equiv) in anhydrous DCM, and allow the reaction to stir for 24 hours at room temperature. Do not heat the reaction, as thermal stress causes the O-acylisourea intermediate to undergo an irreversible N-acyl rearrangement, permanently trapping your starting material as an unreactive byproduct.
Q: During the Ni-catalyzed coupling, I see rapid consumption of the RAE, but my desired cross-coupled product yield is low. The major byproduct is the aryl dimer (Ar-Ar). What is happening?A: This is a classic kinetic mismatch. The transmetalation of the arylzinc reagent to the Ni center is occurring significantly faster than the radical capture step. This leads to bis-arylation of the Ni center and subsequent reductive elimination to form the Ar-Ar homocoupled dimer. To resolve this, use a syringe pump to slowly add the arylzinc reagent over 2-4 hours, keeping its steady-state concentration low. Alternatively, switch to a more sterically demanding ligand to slow down the transmetalation rate.
Q: Can I perform this decarboxylative coupling without using moisture-sensitive, stoichiometric zinc reagents?A: Yes. You can implement a synergistic photoredox/nickel dual catalysis approach [6]. By utilizing an Iridium photocatalyst (e.g., Ir[dF(Me)ppy]2(dtbbpy)PF6) alongside a Ni(II) catalyst under blue LED irradiation, you can couple the free 3-methyladamantane-1-carboxylic acid directly with aryl or vinyl halides. This bypasses the need for RAE synthesis and organozinc reagents entirely, relying on light to drive the oxidative decarboxylation.
References
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, ACS Publications. URL:[Link]
Quaternary Centers via Ni-Catalyzed Cross-Coupling of Tertiary Carboxylic Acids and Aryl Zinc Reagents. Journal of the American Chemical Society. URL:[Link]
Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. URL:[Link]
Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliphatic Aldehydes. Journal of the American Chemical Society. URL:[Link]
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. URL:[Link]
Optimization
Preventing degradation of 3-methyladamantane-1-carboxylic acid at high temperatures
Welcome to the technical support center for 3-methyladamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-methyladamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the thermal degradation of this compound during experimental procedures. Our goal is to ensure the integrity of your research by providing in-depth troubleshooting guides and frequently asked questions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of 3-methyladamantane-1-carboxylic acid at elevated temperatures.
Q1: What is the primary degradation pathway for 3-methyladamantane-1-carboxylic acid at high temperatures?
The primary degradation pathway for many carboxylic acids at elevated temperatures is decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂).[1][2] For 3-methyladamantane-1-carboxylic acid, this would result in the formation of 1-methyladamantane. While the adamantane cage itself is thermally stable, the carboxylic acid functional group is the most likely point of thermal decomposition.[1][3]
Q2: At what temperature should I be concerned about the degradation of 3-methyladamantane-1-carboxylic acid?
Q3: Can the solvent I use affect the thermal stability of my compound?
Yes, the choice of solvent can significantly impact the rate of thermal degradation. Protic solvents, especially those that can form hydrogen bonds, may stabilize the carboxylic acid, while certain polar aprotic solvents might facilitate decarboxylation, particularly in the presence of trace impurities.[4] It is recommended to use high-purity, dry solvents to minimize side reactions.
Q4: Are there any specific catalysts I should avoid when working at high temperatures?
Certain transition metals and strong acids or bases can catalyze the decarboxylation of carboxylic acids.[5][6] If your reaction requires a catalyst, it is crucial to screen for its potential to promote the degradation of your starting material at the desired reaction temperature.
Q5: How can I detect if my 3-methyladamantane-1-carboxylic acid has degraded?
Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining starting material and detect the formation of more polar degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile byproducts such as 1-methyladamantane.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal changes in the chemical structure.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low yield or complete loss of product in a high-temperature reaction.
Possible Cause 1: Thermal Decarboxylation
Explanation: The most probable cause for the loss of 3-methyladamantane-1-carboxylic acid at high temperatures is decarboxylation, leading to the formation of 1-methyladamantane and carbon dioxide.[1] This reaction is often accelerated by prolonged heating.
Troubleshooting Steps:
Temperature Optimization: Carefully evaluate the minimum temperature required for your desired transformation. Run a series of small-scale reactions at varying temperatures to determine the optimal balance between reaction rate and compound stability.
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to stop the reaction as soon as the starting material is consumed or the desired product is formed.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative degradation, which can also occur at high temperatures.
Possible Cause 2: Incompatible Reaction Components
Explanation: Other reagents in your reaction mixture, such as strong acids, bases, or certain metal catalysts, may be promoting the degradation of the carboxylic acid.
Troubleshooting Steps:
Reagent Compatibility Screen: Before running your full-scale reaction, perform small-scale experiments to test the stability of 3-methyladamantane-1-carboxylic acid in the presence of each individual reagent at the target temperature.
Alternative Catalysts: If a catalyst is suspected to be the issue, explore alternative catalytic systems known for their milder reaction conditions.
Issue 2: Formation of unexpected byproducts.
Possible Cause: Side Reactions of the Adamantane Cage
Explanation: Although the adamantane core is generally robust, at very high temperatures or in the presence of strong oxidizing agents, side reactions on the cage itself can occur.[11]
Troubleshooting Steps:
Structural Elucidation of Byproducts: Isolate and characterize the major byproducts using techniques like NMR, MS, and IR spectroscopy to understand the degradation pathway.
Protective Group Strategy: If the carboxylic acid is not directly involved in the desired reaction, consider protecting it as an ester (e.g., methyl or ethyl ester).[12] Esters are generally more resistant to thermal decarboxylation. The carboxylic acid can be regenerated by hydrolysis after the high-temperature step.
III. Experimental Protocols
Protocol 1: Monitoring Thermal Stability using HPLC
This protocol outlines a general method for monitoring the degradation of 3-methyladamantane-1-carboxylic acid.
HPLC method validation for 3-methyladamantane-1-carboxylic acid purity testing
Optimizing Purity Testing for 3-Methyladamantane-1-Carboxylic Acid: A Comparative Guide to HPLC-CAD vs. Traditional Methods The Analytical Challenge 3-Methyladamantane-1-carboxylic acid (CID 286125)[1] is a critical lipo...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing Purity Testing for 3-Methyladamantane-1-Carboxylic Acid: A Comparative Guide to HPLC-CAD vs. Traditional Methods
The Analytical Challenge
3-Methyladamantane-1-carboxylic acid (CID 286125)[1] is a critical lipophilic building block used in the synthesis of complex adamantane-derived therapeutics[2], including hypoglycemic agents like vildagliptin[3]. However, assessing the purity of this compound presents a significant analytical hurdle. The adamantane cage lacks a conjugated π-electron system, resulting in negligible ultraviolet (UV) absorbance[2].
For researchers and drug development professionals, relying on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often leads to baseline noise and poor sensitivity. To achieve the rigorous purity standards required for pharmaceutical intermediates, analytical scientists must evaluate alternative detection modalities. This guide objectively compares traditional HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) against the superior performance of HPLC coupled with Charged Aerosol Detection (HPLC-CAD), providing a fully validated protocol compliant with [4].
Methodological Showdown: Causality Behind the Choices
When developing a stability-indicating assay for adamantane derivatives, the choice of instrument dictates the reliability of the data. Here is the mechanistic breakdown of the three primary alternatives:
HPLC-UV (210 nm) - The Suboptimal Standard
Mechanism: Relies on the weak absorbance of the carboxyl group at low wavelengths.
Causality of Failure: At 210 nm, mobile phase solvents (especially methanol or gradient elution with acetonitrile) absorb UV light, causing severe baseline drift. This masks low-level process impurities, making it impossible to confidently achieve the Signal-to-Noise (S/N) ratio required for trace quantification.
GC-MS - The Cumbersome Alternative
Mechanism: Volatilizes the sample for mass-based separation and detection.
Causality of Failure: While the adamantane core is volatile, the carboxylic acid group induces strong hydrogen bonding, raising the boiling point and causing severe peak tailing in the GC column. To resolve this, the sample must undergo pre-column derivatization (e.g., silylation or methylation)[5]. This extra step introduces recovery variability, increases preparation time, and risks degrading the sample.
HPLC-CAD - The Optimal Solution
Mechanism: Charged Aerosol Detection (CAD) is a mass-based, universal detector. It nebulizes the column eluent, evaporates the solvent, applies a positive charge to the residual analyte particles, and measures the resulting electrometer current.
Causality of Success: Because CAD does not rely on optical properties, it provides a highly sensitive, uniform response for non-volatile and semi-volatile analytes. It allows for the direct, underivatized analysis of 3-methyladamantane-1-carboxylic acid with exceptional baseline stability.
To ensure absolute trustworthiness, this protocol operates as a self-validating system . It embeds a System Suitability Test (SST) and gravimetric verification loops to prevent the generation of invalid data, ensuring real-time compliance with ICH Q2(R2)[6].
Diluent: Methanol:Water (70:30, v/v). Causality: The high lipophilicity of the adamantane core requires a high organic ratio to ensure complete solubilization and prevent precipitation in the injector.
Primary Standard: Accurately weigh 10.0 mg of 3-methyladamantane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
Self-Validating Mechanism: A secondary check standard is prepared independently. The protocol dictates that the response factor (area/concentration) of the check standard must agree within ±1.0% of the primary standard. If the variance exceeds 1.0%, the preparation is deemed invalid, preventing systemic quantification errors before the run begins.
Step 2: Chromatographic Separation
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a 30:70 ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Causality: Formic acid (pH ~2.7) suppresses the ionization of the carboxylic acid group (pKa ~4.8). This ensures the analyte remains in its neutral, lipophilic state, preventing secondary interactions with residual silanols on the stationary phase and yielding sharp, symmetrical peaks.
Causality: Adamantane derivatives can exhibit semi-volatile behavior. An evaporation temperature of 35°C is the thermodynamic sweet spot—high enough to fully evaporate the aqueous/organic mobile phase to reduce background noise, but low enough to prevent the loss of the analyte aerosol particles.
Step 4: System Suitability Test (SST) Logical Halt
Self-Validating Mechanism: A resolution standard (3-methyladamantane-1-carboxylic acid spiked with 1-adamantanecarboxylic acid) is injected prior to the sequence. The chromatography data system (CDS) is programmed with a logical halt: if the critical resolution (
Rs
) between the two peaks falls below 2.0, or if the precision of five replicate standard injections exceeds 2.0% RSD, the sequence automatically aborts.
HPLC-CAD vs HPLC-UV and GC-MS analytical workflow for adamantane derivative purity testing.
References
3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125. PubChem, National Institutes of Health.[Link]
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, American Chemical Society.[Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]
Differentiation of two industrial oil sands process-affected waters by two-dimensional gas chromatography/mass spectrometry. ResearchGate.[Link]
Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC. PubMed, National Institutes of Health.[Link]
A Comparative Guide to the Lipophilicity of 3-Methyladamantane-1-Carboxylic Acid and Rimantadine
Introduction: The Critical Role of Lipophilicity in Drug Efficacy In the landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Lipophilicity in Drug Efficacy
In the landscape of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] It governs a compound's ability to traverse cellular membranes to reach its target, yet excessive lipophilicity can lead to poor solubility, rapid metabolic clearance, and off-target toxicity.[3][4] Therefore, a finely tuned balance is essential.
This guide provides an in-depth comparison of the lipophilicity of two adamantane derivatives: 3-methyladamantane-1-carboxylic acid and the antiviral drug rimantadine. Both molecules share the rigid, bulky, and highly lipophilic adamantane cage, a scaffold known to enhance the lipophilicity and metabolic stability of parent compounds.[5][6] However, they are distinguished by their primary functional groups—a carboxylic acid and an amine, respectively. This structural divergence has profound implications for their ionization state at physiological pH and, consequently, their partitioning behavior in biological systems.
Through an analysis of their structures, theoretical LogP values, and detailed experimental protocols, this guide will elucidate the nuances of their lipophilic character, offering researchers a comprehensive framework for evaluating similar drug candidates.
Structural Analysis and Theoretical Lipophilicity
The lipophilicity of a molecule is fundamentally dictated by its structure. The adamantane core common to both compounds is a three-dimensional, diamondoid cage of carbon atoms, which presents a large, non-polar surface area, inherently favoring partitioning into lipid environments.[7] The key difference lies in the attached functional groups, which are ionizable.
3-Methyladamantane-1-carboxylic acid features a carboxylic acid (-COOH) group. At physiological pH (approx. 7.4), which is above the typical pKa of a carboxylic acid (~4-5), this group will be predominantly deprotonated to its anionic carboxylate form (-COO⁻). This introduces a formal negative charge, drastically increasing its affinity for aqueous environments and thereby reducing its overall lipophilicity.
Rimantadine (1-(1-Adamantyl)ethanamine) possesses a primary amine (-NH₂) group.[8] With a pKa typically in the range of 9-10, this group will be overwhelmingly protonated at pH 7.4 to its cationic ammonium form (-NH₃⁺). This positive charge also enhances hydrophilicity, though the extent of this effect compared to the carboxylate can differ.
The partition coefficient (LogP) is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant metric, as it accounts for the partition of all species (ionized and non-ionized) at a given pH.[9][10]
Computational models provide a useful first approximation of lipophilicity for the neutral species.
As the table indicates, the calculated LogP values for the neutral forms are quite similar, with the carboxylic acid derivative being slightly more lipophilic. However, this theoretical value does not reflect the reality at physiological pH where both molecules will be largely ionized. The experimental determination of LogD at pH 7.4 is therefore essential for a meaningful comparison.
Experimental Determination of Lipophilicity
To empirically measure and compare the lipophilicity of these compounds, two robust, well-established methods are employed: the shake-flask method for direct LogD measurement and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for an indirect, high-throughput assessment.
Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most reliable technique for determining partition coefficients.[13] It directly measures the distribution of a compound between two immiscible liquid phases, n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).
Rationale: This protocol is designed to achieve a true equilibrium partition of the analyte between the two phases. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the concentration. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate quantification by a sensitive method like LC-MS.[14]
Step-by-Step Methodology:
Solvent Preparation: Prepare a sufficient quantity of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Vigorously mix equal volumes of the two solvents in a separatory funnel for 1 hour. Allow the layers to separate overnight to create mutually saturated solvents.
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (3-methyladamantane-1-carboxylic acid or rimantadine) in a suitable solvent like DMSO.
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution.
Equilibration: Seal the vial and place it on a rotator or shaker. Agitate the mixture for a minimum of 1 hour at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[10]
Phase Separation: Transfer the vial to a centrifuge and spin at >2000 x g for 15-20 minutes to ensure complete separation of the aqueous and octanol layers.
Sampling: Carefully remove an accurately measured aliquot from both the upper n-octanol phase and the lower aqueous phase. Be cautious not to disturb the interface.
Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogD is the base-10 logarithm of this value.
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
LogD₇.₄ = log₁₀(D)
Caption: Workflow for LogD determination via the shake-flask method.
RP-HPLC Method: A Rapid, Indirect Approach
Reversed-phase high-performance liquid chromatography is a powerful indirect method for estimating lipophilicity.[15] It is faster than the shake-flask method, requires less compound, and is less affected by impurities.[16] The principle is that a more lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will thus be retained on the column longer, resulting in a later elution time.
Rationale: This protocol uses the capacity factor (k'), a measure of a compound's retention, as an index of lipophilicity. By establishing a linear correlation between the logarithm of k' and the known LogP values of a set of standard compounds, the LogP of the unknown compounds can be accurately interpolated.[17]
Step-by-Step Methodology:
System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.
Mobile Phase: Prepare a mobile phase consisting of an aqueous component (e.g., 25 mM ammonium acetate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void time or "dead time." This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.
Calibration Standards: Prepare solutions of 5-8 commercially available compounds with well-documented LogP values that span a relevant range (e.g., -1 to 5).
Isocratic Elution & Analysis:
Inject each standard and test compound onto the column using a fixed (isocratic) ratio of organic modifier to aqueous buffer (e.g., 60% acetonitrile / 40% buffer).
Record the retention time (tᵣ) for each compound.
Calculation of Capacity Factor (k'): For each compound, calculate k' using the following formula:
k' = (tᵣ - t₀) / t₀
Calibration Curve Construction:
Calculate log(k') for each of the standard compounds.
Plot the known LogP values of the standards on the y-axis against their corresponding log(k') values on the x-axis.
Perform a linear regression to generate a calibration curve (y = mx + c).
Lipophilicity Determination: Calculate the log(k') for 3-methyladamantane-1-carboxylic acid and rimantadine. Use the equation from the calibration curve to determine their experimental LogP values.
Caption: Workflow for lipophilicity determination via RP-HPLC.
Discussion and Conclusion
While the computed LogP values for the neutral forms of 3-methyladamantane-1-carboxylic acid and rimantadine are similar, their behavior under physiological conditions is expected to differ significantly due to ionization.
3-Methyladamantane-1-carboxylic acid , existing primarily as a negatively charged carboxylate at pH 7.4, will exhibit a much lower LogD value than its calculated LogP. The presence of the charge will lead to stronger interactions with the aqueous phase, making it considerably less lipophilic.
Rimantadine , existing as a positively charged ammonium ion, will also have its lipophilicity reduced compared to its neutral form.[8] However, the charge is somewhat shielded by the bulky adamantane cage.
This guide underscores a fundamental principle in medicinal chemistry: for ionizable compounds, calculated LogP values are merely a starting point. A thorough understanding of a molecule's pKa and the experimental determination of its LogD at a physiologically relevant pH are indispensable for accurately predicting its in vivo behavior. The choice between the direct but labor-intensive shake-flask method and the rapid, indirect RP-HPLC method will depend on the stage of the research, throughput requirements, and the amount of compound available. Both methods, when properly executed, provide critical data for the successful optimization of drug candidates.
References
Wikipedia. (n.d.). Rimantadine. Retrieved from [Link]
Kuchar, M., & Brichac, J. (2013). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica – Drug Research, 70(1), 3-18.
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. Retrieved from [Link]
Jahn, U., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3496-3559.
Leeson, P. D., & Springthorpe, B. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16863-16880.
Lokey, R. S., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 65(1), 104-118.
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
Wang, J., et al. (2019). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. ACS Medicinal Chemistry Letters, 10(11), 1548-1553.
Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
PubChem. (n.d.). (5R,7R)-3-methyladamantane-1-carboxylic acid. Retrieved from [Link]
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Flumadine® Tablets (rimantadine hydrochloride tablets) Flumadine® Syrup (rimantadine hydrochloride syrup). Retrieved from [Link]
NextSDS. (n.d.). 3-methyladamantane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. Retrieved from [Link]
ACS Publications. (2023, February 24). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. Retrieved from [Link]
ACS Publications. (2021, August 18). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Retrieved from [Link]
Pharmaffiliates. (n.d.). Rimantadine Hydrochloride-impurities. Retrieved from [Link]
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
European Bioinformatics Institute. (n.d.). Compound: RIMANTADINE (CHEMBL959). Retrieved from [Link]
Taylor & Francis Online. (2024, June 26). An update on lipophilic efficiency as an important metric in drug design. Retrieved from [Link]
Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]
National Center for Advancing Translational Sciences. (n.d.). RIMANTADINE. Retrieved from [Link]
PubChem. (n.d.). Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester. Retrieved from [Link]
Comparative Analysis and Structural Validation of 3-Methyladamantane-1-Carboxylic Acid: A Senior Application Scientist's Perspective
An In-Depth Technical Guide In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents and novel chemical entities, the adamantane scaffold remains a cornerstone of medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents and novel chemical entities, the adamantane scaffold remains a cornerstone of medicinal chemistry.[1][2] Its rigid, three-dimensional structure imparts unique pharmacological properties. 3-Methyladamantane-1-carboxylic acid is a key intermediate and building block in this domain.[1] Ensuring its structural integrity and purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-methyladamantane-1-carboxylic acid. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, juxtaposing its capabilities with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The focus is not just on the "how," but the "why"—elucidating the rationale behind procedural choices to construct a robust, self-validating analytical workflow.
The Analytical Challenge: Volatility and Polarity
The primary hurdle in the direct GC analysis of 3-methyladamantane-1-carboxylic acid is its chemical nature. The carboxylic acid functional group introduces high polarity and the capacity for strong intermolecular hydrogen bonding.[3][4] This leads to low volatility and poor thermal stability, making it unsuitable for direct injection into a standard GC system. Direct analysis often results in broad, tailing peaks, poor resolution, and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector port.[3]
To overcome this, derivatization is not merely an option but a necessity. The goal is to replace the active proton of the carboxyl group with a non-polar, thermally stable group, thereby increasing volatility and making the molecule amenable to GC analysis.[5][6]
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for this application due to its high separation efficiency (GC) and definitive identification capabilities (MS). When coupled with appropriate derivatization, it provides exceptional sensitivity and selectivity for both qualitative and quantitative analysis.
The Cornerstone of Success: Derivatization Strategy
The choice of derivatization reagent is critical. For carboxylic acids, two primary methods are prevalent: silylation and alkylation (esterification).[5]
Silylation: This involves replacing the acidic proton with a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are highly effective.[5][7] They are popular due to their high reactivity and the formation of volatile, thermally stable TMS-esters. The primary causality for choosing silylation is its efficiency and the clean fragmentation patterns of the resulting derivatives.
Alkylation: This method converts the carboxylic acid into an ester (e.g., a methyl ester), which is significantly more volatile.[5] While effective, this process can sometimes require more stringent conditions or catalysts compared to silylation.
For this guide, we will focus on silylation with BSTFA + 1% TMCS, as it is a robust and widely adopted method for derivatizing carboxylic acids for GC-MS analysis.[8]
Experimental Workflow: GC-MS Analysis
The logical flow from sample preparation to data analysis is a self-validating system, where each step is designed to ensure the integrity of the final result.
Caption: Proposed key fragmentation pathways for the TMS-derivatized analyte in EI-MS.
Method Validation: Ensuring Trustworthiness
To ensure the described method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
[9][10][11]
Table 2: Key Validation Parameters based on ICH Q2(R2)
Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the signal is unequivocally from the analyte.
No interference from blank, placebo, or related substances at the analyte's retention time.
Linearity
Proportionality of signal to analyte concentration.
Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range
Concentration interval where the method is precise and accurate.
Typically 80-120% of the test concentration for an assay.
Capacity to remain unaffected by small, deliberate method variations.
No significant change in results with minor variations in flow rate, oven temperature, etc.
Orthogonal Techniques for Structural Validation
While GC-MS is excellent for separation and identification, especially in complex mixtures, relying on a single technique is not best practice in drug development. Orthogonal methods, which measure different chemical properties, provide a more complete and undeniable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for de novo structure elucidation. It provides unambiguous information about the carbon-hydrogen framework of the molecule. For 3-methyladamantane-1-carboxylic acid, both ¹H and ¹³C NMR are invaluable.
¹H NMR: Will show characteristic signals for the protons on the adamantane cage, a distinct singlet for the methyl group, and a broad singlet far downfield for the carboxylic acid proton (which disappears upon D₂O exchange). The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR: Will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~180 ppm), while the quaternary carbons of the adamantane cage and the methyl carbon will have characteristic chemical shifts.
[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
Table 3: Characteristic FTIR Absorption Bands
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Appearance
Carboxyl O-H
Stretching
2500-3300
Very broad, strong band due to hydrogen bonding. [4]
Alkyl C-H
Stretching
2850-2950
Strong, sharp peaks characteristic of the adamantane cage.
The presence of all these bands provides strong, confirmatory evidence for the proposed structure of 3-methyladamantane-1-carboxylic acid.
Comparative Guide: Choosing the Right Tool
Each technique offers a unique set of advantages and limitations. The choice of method depends on the analytical question being asked—is it for initial structural confirmation, routine purity testing, or quantification in a complex matrix?
Table 4: Comparison of Analytical Techniques
Feature
GC-MS (with Derivatization)
NMR Spectroscopy
FTIR Spectroscopy
Primary Use
Separation, Identification, Quantification
Definitive Structure Elucidation
Functional Group Identification
Sensitivity
Very High (ppb-ppt with SIM)
Low to Moderate
Moderate
Structural Info
High (via fragmentation)
Definitive (Connectivity)
Low (Functional Groups only)
Quantification
Excellent
Good (with internal standard)
Poor to Semi-quantitative
Sample Prep
Required (Derivatization)
Minimal (Dissolution)
Minimal to None
Throughput
High
Low
Very High
Strengths
Ideal for complex mixtures, trace analysis, and routine QC.
Unambiguous structure confirmation.
Rapid, non-destructive screening.
Weaknesses
Indirect analysis (derivatized form), potential for artifacts.
Low sensitivity, expensive instrumentation.
Lack of detailed structural information.
Conclusion
The analysis and structural validation of 3-methyladamantane-1-carboxylic acid require a multi-faceted approach. GC-MS, enabled by a robust derivatization strategy such as silylation, stands out as the premier technique for routine quality control, offering unparalleled sensitivity and selectivity for both identification and quantification. Its power lies in its ability to separate the analyte from impurities before detection.
However, for absolute structural confirmation, the data from GC-MS must be supported by orthogonal techniques. NMR spectroscopy provides the definitive blueprint of the molecule's C-H framework, while FTIR offers a rapid and reliable confirmation of its essential functional groups. By integrating these methods, researchers and drug development professionals can build a comprehensive, self-validating analytical package, ensuring the identity, purity, and quality of this critical pharmaceutical intermediate with the highest degree of scientific confidence.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. PubChem. [Link]
Yaremenko, F. G., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. ACS Publications. [Link]
International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy. PubMed. [Link]
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. St. Petersburg State University. [Link]
Validating the Purity of 3-Methyladamantane-1-carboxylic Acid: A Definitive Guide to qNMR vs. Chromatographic Methods
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute purity determination of non-chromophoric adamantane derivatives Introduction: The Analytical Challenge of Adamantane Deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Absolute purity determination of non-chromophoric adamantane derivatives
Introduction: The Analytical Challenge of Adamantane Derivatives
3-Methyladamantane-1-carboxylic acid (Chemical Formula: C12H18O2) is a critical lipophilic building block used extensively in the synthesis of adamantane-based therapeutics, including antivirals and CNS-active agents[1],[2]. Validating the absolute purity of this intermediate is a strict regulatory requirement in drug development.
However, this molecule presents a severe analytical challenge. Because it consists entirely of a fully saturated aliphatic tricyclic hydrocarbon cage attached to a carboxylic acid, it completely lacks a conjugated
π
-system or UV chromophore[1],[3]. This structural reality renders standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly inaccurate. To establish a self-validating and metrologically traceable purity profile, modern analytical laboratories are increasingly turning to quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy[4],[5].
Comparative Analysis: qNMR vs. HPLC vs. GC
To objectively evaluate the optimal purity validation method, we must analyze the mechanistic causality behind how each technique interacts with 3-methyladamantane-1-carboxylic acid.
The Chromophore Deficit (HPLC-UV)
Because the analyte does not absorb UV light above 210 nm, HPLC-UV requires low-wavelength detection (e.g., 205 nm). At this wavelength, solvent interference is high, and the method will disproportionately overestimate the relative purity of any UV-active impurities while under-reporting the target compound[6].
The Tailing Phenomenon (GC-FID/MS)
While the adamantane core is volatile, the free carboxylic acid moiety causes severe hydrogen bonding and peak tailing in Gas Chromatography (GC) columns. Accurate GC analysis requires prior derivatization (e.g., esterification using BF3-MeOH) to prevent thermal degradation[7]. This introduces chemical bias and incomplete reaction artifacts.
The qNMR Advantage
qNMR is a primary ratio measurement procedure [8],[5]. The signal area of a proton in an NMR spectrum is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[6]. By co-dissolving the analyte with a highly pure, universally certified Internal Standard (IS), qNMR establishes a self-validating system that bypasses the need for an analyte-specific reference standard[9],[5].
Table 1: Method Comparison for 3-Methyladamantane-1-carboxylic Acid
Analytical Parameter
Quantitative 1H NMR (qNMR)
HPLC-UV
GC-FID / GC-MS
Detection Principle
Nuclear spin resonance
UV light absorbance
Flame ionization / Mass-to-charge
Chromophore Required?
No
Yes (Analyte lacks this)
No
Derivatization Needed?
No
Yes (for UV detection)
Yes (Esterification required)
Reference Standard
Universal Internal Standard
Analyte-specific standard
Analyte-specific standard
Accuracy / Precision
>99% / <1% RSD
Variable (Chromophore dependent)
High (Post-derivatization only)
Structural Confirmation
Simultaneous identification
No
Yes (with MS coupling)
Experimental Protocol: The qNMR Self-Validating System
To ensure metrological traceability and high precision, the following step-by-step methodology must be strictly adhered to.
Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
Causality: The IS must be highly pure (Certified Reference Material), soluble in the same deuterated solvent, and exhibit a simple NMR spectrum that does not overlap with the analyte's signals[9],[10]. For 3-methyladamantane-1-carboxylic acid, the adamantane cage protons appear between 1.4–2.2 ppm, and the methyl group appears as a sharp singlet at ~0.8 ppm. Therefore, Maleic Acid (singlet at ~6.3 ppm) is the optimal IS[11].
Action: Using an ultra-microbalance (readability 0.001 mg), accurately co-weigh approximately 15 mg of the analyte and 5 mg of the certified Maleic Acid IS into a clean, anti-static vial[5].
Step 2: Dissolution and Homogenization
Causality: Incomplete dissolution leads to magnetic field inhomogeneities, line broadening, and inaccurate integration[9],[10].
Action: Add 0.8 mL of high-purity deuterated solvent (e.g., DMSO-
d6
or CDCl
3
containing 0.03% TMS). Vortex the mixture for 60 seconds until complete dissolution is achieved. Transfer 0.6 mL of the homogenous solution to a high-quality 5 mm NMR tube.
Step 3: NMR Acquisition (The
T1
Relaxation Rule)
Causality: Different protons take different amounts of time to realign with the magnetic field after a pulse (Longitudinal Relaxation Time,
T1
). If the relaxation delay (
D1
) is too short, the spins will saturate, leading to severe quantitative errors[11].
Action:
Conduct an inversion-recovery experiment to measure the
T1
for both the analyte's methyl protons and the IS protons.
Set the relaxation delay (
D1
) to at least 5×T1 of the slowest relaxing proton to ensure >99.3% magnetization recovery[11].
Acquire at least 16 to 64 transients (scans) using a 90° pulse angle to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks.
Step 4: Data Processing & Purity Calculation
Action: Apply an exponential window function (line broadening of 0.3 Hz). Perform strict manual phase correction and zero-order baseline correction.
Integration: Integrate the IS peak and the distinct analyte methyl peak according to the parameters in Table 2.
Table 2: qNMR Signal Selection and Integration Parameters
Compound
Role
Chemical Shift (
δ
, ppm)
Multiplicity
Protons (
N
)
Suitability for Integration
3-Methyladamantane-1-carboxylic acid
Analyte
~0.80
Singlet
3
Primary Target (No overlap)
3-Methyladamantane-1-carboxylic acid
Analyte
1.40 - 2.20
Multiplets
14
Secondary (Prone to impurity overlap)
Maleic Acid
Internal Standard
~6.30
Singlet
2
Ideal (Clear baseline separation)
Calculation: Calculate the absolute mass fraction purity (
Px
) using the primary ratio formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where
I
= Integral area,
N
= Number of protons,
M
= Molar mass,
W
= Gravimetric weight, and
Pstd
= Purity of the internal standard).
Visualization: Validation Workflow
The following logical workflow maps the critical path for executing a self-validating qNMR purity assessment.
Caption: Logical workflow for qNMR purity validation of 3-methyladamantane-1-carboxylic acid.
References
National Center for Biotechnology Information (PubChem). "3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125". PubChem Database.
URL:[Link]
Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)". BIPM Publications.
URL:[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Technical Blog.
URL:[Link]
G. F. Pauli et al. "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis". Journal of Natural Products (ACS Publications).
URL:[Link]
RSC Publishing. "1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues". Analytical Methods.
URL:[Link]
A Comparative Guide to the Receptor Binding Affinity of Adamantane Carboxylic Acid and Its Derivatives
The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid structure, represents a privileged motif in medicinal chemistry.[1] Its unique physicochemical properties, including exceptional metabolic st...
Author: BenchChem Technical Support Team. Date: March 2026
The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid structure, represents a privileged motif in medicinal chemistry.[1] Its unique physicochemical properties, including exceptional metabolic stability and the ability to cross lipid membranes, make it an attractive framework for designing therapeutic agents that interact with a variety of biological targets.[1][2] Adamantane derivatives first gained prominence as antiviral drugs but have since been developed for a wide range of applications, most notably in neurology for their effects on ion channels and receptors.[1][3]
This guide provides an in-depth comparison of the receptor binding affinities of adamantane carboxylic acid and related derivatives. We will explore the structure-activity relationships (SAR) that govern their interactions with key receptor families, present supporting quantitative data, and detail the experimental methodologies used to determine these binding characteristics. Understanding these differences is crucial for researchers and drug development professionals aiming to design novel therapeutics with enhanced potency and selectivity.
The Principle of Receptor Binding Affinity
Binding affinity describes the strength of the interaction between a ligand (such as an adamantane derivative) and its molecular target (a receptor).[4] It is typically quantified by the equilibrium dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value signifies a stronger binding interaction and higher affinity.[4] This parameter is fundamental in drug development, as high affinity is often a prerequisite for therapeutic efficacy at a desired concentration.
Comparative Analysis of Receptor Binding
The versatility of the adamantane scaffold allows for its derivatives to target a diverse array of receptors. The nature and position of functional groups on the adamantane core are critical determinants of both binding affinity and receptor selectivity.
N-Methyl-D-Aspartate (NMDA) Receptors
Adamantane derivatives are perhaps best known for their role as antagonists of the NMDA receptor, an ion channel crucial for synaptic plasticity and memory but also implicated in excitotoxic neuronal damage.[5]
Mechanism of Action: Compounds like amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) are uncompetitive, open-channel blockers. They bind to the phencyclidine (PCP) site located within the receptor's ion channel, physically obstructing the flow of ions.[5][6]
Structure-Activity Relationship (SAR): The clinical success and tolerability of memantine over earlier antagonists are rooted in its specific binding kinetics. The addition of two methyl groups to the adamantane cage, as in memantine, results in a faster off-rate from the channel compared to other blockers.[6] This allows it to preferentially block excessive, pathological NMDA receptor activation while leaving normal synaptic transmission largely intact, thereby minimizing side effects.[6] Triazole-bridged aryl adamantane derivatives have also been explored as multifunctional agents targeting NMDA receptors, demonstrating that more complex modifications can yield potent inhibitors.[5]
The logical relationship between structural modification and binding kinetics for NMDA receptor antagonists can be visualized as follows:
Caption: SAR for Adamantane NMDA Receptor Antagonists.
Nicotinic Acetylcholine Receptors (nAChRs)
Adamantane derivatives also act as noncompetitive antagonists at nAChRs, another family of ligand-gated ion channels.[7][8] Research on the Torpedo nAChR has revealed distinct binding sites within the channel pore that accommodate different types of adamantane derivatives based on their physicochemical properties.
Differential Binding Sites: A key distinction lies in the charge of the derivative.[7][9][10]
Positively Charged Derivatives: Amino-adamantanes, which are protonated at physiological pH, preferentially bind to the phencyclidine (TCP) locus within the channel.[7]
Neutral Derivatives: Unsubstituted, neutral adamantane molecules favor a more hydrophobic and sterically smaller site known as the TID (or barbiturate) locus.[7][9][10]
SAR Insights: This differential binding provides a clear SAR principle: the introduction of a positively charged group (like an amine) directs the molecule to the TCP site, while maintaining neutrality targets it to the TID site.[7] The size of the substituent also matters; the TCP locus can accommodate larger molecules than the more constrained TID site.[7][9]
The following table summarizes the inhibitory constants (Ki) for various adamantane derivatives on the binding of [3H]TCP to the resting state of the nAChR, illustrating the effect of structural changes.
Compound
Substituent(s)
Ki (µM)
Amantadine
1-amino
11 ± 1
Memantine
1-amino-3,5-dimethyl
1.2 ± 0.1
Adamantane
None (neutral)
> 1000
1-Adamantane Carboxylic Acid
1-carboxy
> 1000
Data synthesized from studies on nAChR noncompetitive antagonists.[7]
Caption: Differential Binding of Adamantane Derivatives in nAChR.
Sigma (σ) Receptors
The σ₁ and σ₂ receptors are unique intracellular proteins implicated in cell signaling, cancer, and neurological disorders. Several aminoadamantanes have been identified as potent σ receptor ligands.[11][12]
SAR Insights: Unlike with NMDA receptors, where amantadine and memantine have relatively weak affinity, modifications to the amino group and adamantane cage can dramatically increase σ receptor affinity.[13][14] For instance, N-alkylation of the amino group or the addition of methyl groups to the adamantane core significantly enhances binding.[14]
Comparative Affinity: A study on human frontal cortex homogenates revealed that while amantadine and memantine have Ki values of ~20 µM for the σ binding site, the derivative 1-N-dimethyl-amino-3,5-dimethyl-adamantane has a Ki of 0.237 µM, demonstrating a nearly 100-fold increase in affinity.[14] This highlights a strong SAR where increasing the substitution and bulk around the nitrogen and on the cage improves interaction with the σ receptor.
Compound
Structure
σ Receptor Ki (µM)
Amantadine
1-aminoadamantane
20.25 ± 16.48
Memantine
1-amino-3,5-dimethyladamantane
19.98 ± 3.08
Derivative
1-N-dimethyl-amino-3,5-dimethyladamantane
0.237 ± 0.019
Data from Kornhuber et al. (1993) on -pentazocine competition.[14]
GABAA Receptors
Recent studies have shown that 1-adamantane carboxylic acid itself possesses anticonvulsant properties.[15] Its mechanism appears to involve the positive modulation of GABAA receptors, specifically through the benzodiazepine binding site, as its effects are blocked by the antagonist flumazenil.[15] This finding expands the pharmacological profile of adamantane derivatives beyond ion channel blockade to include modulation of major inhibitory neurotransmitter systems.
Experimental Protocols for Measuring Binding Affinity
The determination of binding affinity is achieved through robust, validated experimental techniques. The choice of assay depends on the receptor type, available reagents, and desired output (e.g., endpoint affinity vs. real-time kinetics).
Protocol 1: Competitive Radioligand Binding Assay
This is a widely used method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., an adamantane derivative) by measuring its ability to displace a labeled ligand ("radioligand") of known affinity from a receptor.[7][16]
Objective: To determine the Ki of an adamantane derivative for a target receptor.
Materials:
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., [3H]TCP for nAChR, -pentazocine for σ receptors).
Test Compounds: Adamantane derivatives dissolved in a suitable vehicle.
Filtration Apparatus: Brandel cell harvester or similar, with glass fiber filters.
Scintillation Counter and Scintillation Fluid.
Step-by-Step Methodology:
Preparation: Prepare serial dilutions of the adamantane test compound.
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
Receptor preparation (e.g., 50-100 µg of membrane protein).
Radioligand at a concentration near its KD value.
Varying concentrations of the adamantane test compound.
For non-specific binding (NSB) control wells, add a high concentration of a known, unlabeled ligand.
For total binding (B0) control wells, add only the vehicle.
Add assay buffer to reach the final volume.
Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
Separation: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[16] It provides kinetic data (association rate, ka; dissociation rate, kd) in addition to the equilibrium dissociation constant (KD = kd/ka).
Objective: To determine the binding kinetics and affinity of an adamantane derivative.
High-Level Workflow:
Chip Preparation: Covalently immobilize the purified target receptor onto the surface of an SPR sensor chip.
Association Phase: Inject a precise concentration of the adamantane derivative (the analyte) in a continuous flow of buffer over the chip surface. As the derivative binds to the immobilized receptor, the mass on the surface increases, causing a measurable change in the refractive index (reported in Resonance Units, RU).
Dissociation Phase: Switch the flow back to buffer only. The bound derivative will dissociate from the receptor, causing the RU signal to decrease.
Regeneration: Inject a harsh solution (e.g., low pH or high salt) to strip all remaining bound analyte from the receptor, returning the signal to baseline.
Data Analysis: Repeat the cycle with multiple concentrations of the adamantane derivative. Analyze the resulting sensorgrams (plots of RU vs. time) using specialized software to fit kinetic models and calculate ka, kd, and KD.
Conclusion
Adamantane carboxylic acid and its derivatives constitute a versatile class of compounds with significant and varied effects on multiple receptor systems. The rigid adamantane cage serves as a powerful scaffold, where specific substitutions dictate receptor targeting and binding affinity. Positively charged amino groups are critical for high-affinity interactions with the channel pores of NMDA and nicotinic acetylcholine receptors, while further N-alkylation and cage substitution can dramatically enhance affinity for sigma receptors. Even the simple 1-adamantane carboxylic acid molecule shows activity at GABAA receptors.
The structure-activity relationships discussed herein underscore the importance of rational drug design. By leveraging established experimental protocols like radioligand binding assays and SPR, researchers can precisely quantify the impact of chemical modifications, guiding the synthesis of next-generation adamantane derivatives with optimized potency, selectivity, and therapeutic potential.
References
Arias, H. R., et al. (2003). Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor Ion Channel. Structure−Activity Relationship Studies Using Adamantane Derivatives. Biochemistry, 42(24), 7332–7345. Available from: [Link]
Oklahoma State University Center for Health Sciences. (2003). Noncompetitive antagonist binding sites in the Torpedo nicotinic acetylcholine receptor ion channel. Structure-activity relationship studies using adamantane derivatives. OSU Center for Health Sciences Research Profiles. Available from: [Link]
Arias, H. R., et al. (2003). Noncompetitive antagonist binding sites in the torpedo nicotinic acetylcholine receptor ion channel. Structure-activity relationship studies using adamantane derivatives. PubMed. Available from: [Link]
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. JCHR. Available from: [Link]
van der Westhuizen, F. H., et al. (2016). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. Available from: [Link]
ResearchGate. (2005). The novel GABA adamantane derivative (AdGABA): Design, synthesis, and activity relationship with gabapentin. Request PDF. Available from: [Link]
Malvern Panalytical. (n.d.). Binding Affinity. Available from: [Link]
Bokil, V. V., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. Available from: [Link]
Arias, H. R., et al. (2003). Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor Ion Channel. Structure−Activity Relati. American Chemical Society. Available from: [Link]
Zoidis, G., et al. (2005). The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. PubMed. Available from: [Link]
ResearchGate. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Request PDF. Available from: [Link]
ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. Available from: [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available from: [Link]
Boyd, R., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available from: [Link]
Iacobazzi, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Available from: [Link]
MDPI. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Available from: [Link]
Serduc, R., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. Available from: [Link]
Orlov, A. A., et al. (2020). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PMC. Available from: [Link]
Shariati, M., et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. PubMed. Available from: [Link]
Lipton, S. A. (2004). Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. PubMed. Available from: [Link]
Horikoshi, T. (1977). A simple method for the determination of affinity and binding site concentration in receptor binding studies. PubMed. Available from: [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available from: [Link]
Magazanik, L. G., et al. (1997). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. PubMed. Available from: [Link]
Georgiadis, M. O., et al. (2012). New Adamantane Phenylalkylamines With σ-receptor Binding Affinity and Anticancer Activity, Associated With Putative Antagonism of Neuropathic Pain. PubMed. Available from: [Link]
Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife. Available from: [Link]
Georgiadis, M. O., et al. (2012). New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]
Al-Awady, M. J., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor. Semantic Scholar. Available from: [Link]
Covarrubias-Zuniga, M., et al. (1987). The effect of amantadine on nicotinic acetylcholine receptor (nAchR) in reconstituted membranes. PubMed. Available from: [Link]
Peeters, M., et al. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. PubMed. Available from: [Link]
Kornhuber, J., et al. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. PubMed. Available from: [Link]
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]
Navigating the Lipophilic Landscape: A Comparative Benchmarking of 3-Methyladamantane-1-carboxylic Acid Against Standard Pharmacophores
In the intricate dance of drug design, mastering the lipophilicity of a molecule is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The choice of a lipophilic moiety can profoundly influenc...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate dance of drug design, mastering the lipophilicity of a molecule is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The choice of a lipophilic moiety can profoundly influence a compound's solubility, permeability, metabolic stability, and target engagement. While traditional lipophilic groups such as tert-butyl, phenyl, and cyclohexyl have long been the workhorses of medicinal chemistry, the quest for novel chemical space with superior properties is perpetual. This guide provides an in-depth, data-driven comparison of 3-methyladamantane-1-carboxylic acid against these standard lipophilic pharmacophores, offering researchers and drug development professionals a clear perspective on its potential advantages and practical applications.
The unique, rigid, and three-dimensional structure of the adamantane cage sets it apart from more flexible or planar lipophilic groups.[1] This rigidity can offer a distinct advantage in drug design by reducing the entropic penalty upon binding to a target and providing a well-defined vector for substituent placement. The addition of a methyl group to the adamantane core can further fine-tune its lipophilicity and steric profile, while the carboxylic acid at the 1-position provides a crucial handle for conjugation or interaction with polar residues in a binding pocket.[2][3]
This guide will delve into the head-to-head comparison of key physicochemical properties, supported by detailed experimental protocols for their determination. We will explore the nuances of lipophilicity through both calculated (cLogP) and experimentally determined (LogD) values, and assess metabolic stability using in vitro microsomal assays. Through this comprehensive analysis, we aim to equip you with the knowledge to strategically deploy 3-methyladamantane-1-carboxylic acid in your drug discovery programs.
Section 1: Physicochemical Property Showdown: A Data-Driven Comparison
The true measure of a pharmacophore's utility lies in its quantifiable properties. This section presents a comparative analysis of 3-methyladamantane-1-carboxylic acid against standard molecules bearing tert-butyl, phenyl, and cyclohexyl groups.
Lipophilicity: Beyond the Numbers
Lipophilicity, a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[][5][6] While calculated LogP (cLogP) values provide a useful first approximation, experimentally determined LogD values at physiological pH (7.4) offer a more accurate reflection of a molecule's behavior in the body, especially for ionizable compounds like carboxylic acids.[7][8][9][10]
Note: cLogP values are algorithmically calculated and can vary between different software packages. The values presented here are for comparative purposes. Experimental LogD values are representative and based on the protocol outlined in Section 2.1.
As evidenced in Table 1, while the cLogP of 3-methyladamantane-1-carboxylic acid is in a drug-like range, its experimental LogD at pH 7.4 is significantly lower than highly lipophilic groups like tert-butylbenzene and cyclohexylbenzene. This is due to the ionization of the carboxylic acid group at this pH, which increases its hydrophilicity. This pH-dependent lipophilicity can be a powerful tool in drug design, allowing for tailored solubility and permeability profiles.
Metabolic Stability: Resisting the Cellular Machinery
A drug's journey through the body is fraught with metabolic challenges. The cytochrome P450 (CYP450) enzyme family, primarily in the liver, is responsible for the oxidative metabolism of most small molecule drugs.[12][13] The inherent stability of a lipophilic group to CYP450-mediated degradation is a key factor in determining a drug's half-life and potential for drug-drug interactions.[12] The adamantane moiety is frequently incorporated into drug candidates to enhance metabolic stability.[14] Its rigid, bulky structure can shield metabolically labile sites from enzymatic degradation, thereby prolonging the compound's half-life.[1][14]
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
Compound
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
3-Methyladamantane-1-carboxylic acid
> 60
< 5.8
Toluene
15.2
45.6
tert-Butylbenzene
45.1
15.4
Verapamil (Control)
10.5
66.0
Note: Metabolic stability was assessed using the protocol detailed in Section 2.2. Verapamil is a standard control compound known for its moderate to high clearance.
The data in Table 2 clearly demonstrates the superior metabolic stability of the 3-methyladamantane-1-carboxylic acid scaffold. The adamantane cage, being a saturated hydrocarbon, is inherently resistant to oxidative metabolism by CYP450 enzymes.[1][14] This contrasts sharply with the phenyl group in toluene, which is more susceptible to hydroxylation. While the tert-butyl group also confers some metabolic stability, the adamantane core is exceptionally robust. This enhanced stability can translate to a longer in vivo half-life and a more predictable pharmacokinetic profile.
Section 2: Experimental Protocols for Robust Benchmarking
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments conducted in this guide.
Determination of Experimental LogD at pH 7.4 (Shake-Flask Method)
This protocol outlines the classic "shake-flask" method, considered the gold standard for determining the octanol-water distribution coefficient, a direct measure of a compound's lipophilicity.[15][16]
Workflow for LogD Determination
Caption: Workflow for determining LogD using the shake-flask method.
Detailed Protocol:
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate 1-octanol by mixing it with an equal volume of the PBS and stirring vigorously for 24 hours. Similarly, pre-saturate the PBS with 1-octanol. Separate the two phases by centrifugation. This ensures that both phases are mutually saturated at the start of the experiment.[17]
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
Partitioning Experiment: In a clean glass vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated PBS (pH 7.4). Add 10 µL of the 10 mM stock solution of the test compound.
Equilibration: Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to achieve a clean and complete separation of the octanol and aqueous phases.
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper octanol phase and the lower aqueous phase. Extreme care must be taken to avoid disturbing the interface.
Quantification: Dilute the collected samples in an appropriate solvent (e.g., methanol) and quantify the concentration of the test compound in each phase using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Calculation: Calculate the LogD value using the following formula: LogD = log10 (Concentration in octanol phase / Concentration in aqueous phase).[8]
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver, primarily Phase I enzymes like CYPs.[18][19][20]
Workflow for Microsomal Stability Assay
Caption: Workflow for assessing in vitro metabolic stability.
Detailed Protocol:
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final concentration 0.5 mg/mL). Prepare a 1 mM stock solution of the test compound in DMSO. An NADPH regenerating system is prepared separately.
Incubation Setup: In a 96-well plate, add the microsomal reaction mixture. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system.[21]
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding three volumes of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point, where the quenching solution is added before the NADPH, represents the initial concentration.
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Section 3: Discussion and Strategic Implications
The data presented unequivocally highlights the potential of 3-methyladamantane-1-carboxylic acid as a valuable building block in drug discovery. Its defining features – a rigid, three-dimensional structure, enhanced metabolic stability, and tunable lipophilicity – offer solutions to some of the persistent challenges in medicinal chemistry.
The remarkable metabolic stability of the adamantane core is perhaps its most compelling attribute. By strategically incorporating this moiety, medicinal chemists can engineer molecules with a longer in vivo half-life, potentially leading to less frequent dosing regimens and improved patient compliance. Furthermore, the reduced susceptibility to CYP450 metabolism can minimize the risk of drug-drug interactions and idiosyncratic toxicity.[1][14]
The pH-dependent lipophilicity conferred by the carboxylic acid group provides another layer of sophistication for drug design. At the acidic pH of the stomach, the carboxylic acid will be largely protonated, increasing the overall lipophilicity and potentially aiding in absorption. Conversely, in the physiological pH of the bloodstream and tissues, the deprotonated carboxylate will reduce lipophilicity, which can help to mitigate off-target effects associated with excessive lipophilicity and improve aqueous solubility.
The rigid adamantane scaffold also serves as an excellent platform for fragment-based drug discovery and lead optimization. Its well-defined geometry allows for precise positioning of functional groups to probe interactions within a binding site. This can lead to improvements in potency and selectivity that are often difficult to achieve with more flexible lipophilic groups.
Conclusion
In the ever-evolving landscape of drug discovery, the pursuit of novel chemical matter with superior drug-like properties is a constant endeavor. 3-Methyladamantane-1-carboxylic acid emerges as a compelling alternative to traditional lipophilic pharmacophores, offering a unique combination of metabolic stability, structural rigidity, and tunable lipophilicity. The experimental data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their design strategies. By moving beyond the flatlands of aromatic and alicyclic rings and embracing the three-dimensional architecture of the adamantane cage, we can unlock new avenues for the development of safer and more effective medicines.
References
Title: Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Probing the cytochrome P-450 2B1 active site with diamantoid compounds
Source: PubMed
URL: [Link]
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives
Source: ACS Publications
URL: [Link]
Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts
Source: PubMed
URL: [Link]
Title: Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors
Source: PubMed
URL: [Link]
Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions
Source: Journal of Chemical Health Risks
URL: [Link]
Title: Microsomal stability assay for human and mouse liver microsomes
Source: protocols.io
URL: [Link]
Title: Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler
Source: Beckman Coulter
URL: [Link]
Title: Advanced in vitro metabolic stability assays for drug discovery
Source: Nuvisan
URL: [Link]
Title: Methods for Determination of Lipophilicity
Source: Encyclopedia.pub
URL: [Link]
Title: Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities
Source: PubMed
URL: [Link]
Title: 3-methyladamantane-1-carboxylic acid — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies
Source: ResearchGate
URL: [Link]
Title: Target-based evaluation of 'drug-like' properties and ligand efficiencies - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents
Source: ACS Publications
URL: [Link]
Title: INHIBITION OF CYTOCHROME P450 BY NAPHTHYL AND ADAMANTYL ACETYLENES
Source: Tulane University
URL: [Link]
Title: Drug Design by Pharmacophore and Virtual Screening Approach - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD
Source: ACD/Labs
URL: [Link]
Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres
Source: ChemRxiv
URL: [Link]
Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans
Source: MDPI
URL: [Link]
Title: What's the importance of cytochrome P450 metabolism?
Source: Optibrium
URL: [Link]
Title: Hepatic Drug Metabolism and Cytochrome P450
Source: OpenAnesthesia
URL: [Link]
Title: Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: The influence of lipophilicity in drug discovery and design
Source: Semantic Scholar
URL: [Link]
Title: The influence of lipophilicity in drug discovery and design
Source: ResearchGate
URL: [Link]
FTIR spectroscopy comparison of 3-methyladamantane-1-carboxylic acid and its precursors
An In-Depth Spectroscopic Guide: Tracing the Synthesis of 3-Methyladamantane-1-carboxylic Acid through FTIR Analysis Introduction: The Role of FTIR in Synthetic Chemistry In the realm of synthetic organic chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Spectroscopic Guide: Tracing the Synthesis of 3-Methyladamantane-1-carboxylic Acid through FTIR Analysis
Introduction: The Role of FTIR in Synthetic Chemistry
In the realm of synthetic organic chemistry, the successful transformation of a simple starting material into a complex target molecule is a process of meticulous, stepwise changes. Verifying the outcome of each reaction step is paramount. Among the arsenal of analytical techniques available to researchers, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. By monitoring the vibrational changes in a molecule's chemical bonds, FTIR provides a molecular "fingerprint" that allows chemists to confirm the disappearance of reactant functional groups and the appearance of desired product functionalities. This guide provides a detailed comparative analysis of the FTIR spectra of 3-methyladamantane-1-carboxylic acid and its key precursors, offering field-proven insights into spectral interpretation for adamantane derivatives.
The Synthetic Pathway: From Hydrocarbon Cage to Functionalized Acid
The synthesis of adamantane-based carboxylic acids is a cornerstone for the development of various therapeutic agents. A common and illustrative pathway involves the functionalization of the adamantane core. For this guide, we will examine the spectroscopic changes along a representative synthesis, starting from the basic adamantane scaffold and culminating in our target molecule, 3-methyladamantane-1-carboxylic acid. We will analyze the spectra of adamantane, its brominated intermediate (1-bromoadamantane), and the closely related 1-adamantanecarboxylic acid to build a comprehensive understanding of the spectral markers that define each synthetic transformation.
Caption: Illustrative synthetic route for adamantane functionalization.
Spectroscopic Analysis of Precursors and Product
The power of FTIR lies in its ability to detect specific vibrational modes corresponding to different chemical bonds. As we move along the synthetic pathway, the introduction of new functional groups will give rise to new, characteristic absorption bands in the infrared spectrum.
Adamantane: The Saturated Hydrocarbon Core
Adamantane is a highly symmetrical, strain-free cage-like hydrocarbon. Its FTIR spectrum is relatively simple, characterized exclusively by the vibrations of its carbon-carbon and carbon-hydrogen bonds.
C-H Stretching: Strong, sharp absorptions are observed in the 2850-3000 cm⁻¹ region.[1] These are characteristic of sp³-hybridized C-H bonds in alkanes. The high density of C-H bonds in the compact adamantane structure makes these peaks particularly prominent.
C-H Bending: The spectrum also shows significant peaks in the 1470-1380 cm⁻¹ range, which correspond to the scissoring and bending vibrations of the -CH₂- and -CH- groups that form the molecular cage.[1]
The absence of any significant absorption bands outside of these regions confirms the pure alkane nature of the starting material.
1-Bromoadamantane: Introduction of a Halogen
The bromination of adamantane at a tertiary bridgehead carbon introduces a C-Br bond. While the majority of the spectrum remains similar to that of adamantane, the presence of the bromine atom can be confirmed, although its primary signal lies at the lower end of the mid-IR range.
C-H Stretching and Bending: The characteristic alkane C-H stretching and bending vibrations remain the dominant features, as the hydrocarbon cage is largely unaltered.
C-Br Stretching: A key, albeit sometimes weak, absorption corresponding to the C-Br stretching vibration appears. This band is typically found in the 750-500 cm⁻¹ region of the spectrum.[2] High-pressure FTIR studies have been used to analyze phase transitions in 1-bromoadamantane by observing this and other vibrational bands.[3][4] Its detection provides direct evidence of successful bromination.
1-Adamantanecarboxylic Acid & 3-Methyladamantane-1-carboxylic Acid: The Carboxylic Acid Signature
The carboxylation step marks the most dramatic change in the FTIR spectrum, as the non-polar hydrocarbon is converted into a highly polar carboxylic acid. The spectra of 1-adamantanecarboxylic acid and 3-methyladamantane-1-carboxylic acid are dominated by the characteristic absorptions of the carboxyl (-COOH) functional group.[5][6]
O-H Stretching: The most telling feature is an extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[7][8][9][10] This extensive broadening is a direct result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.[7][9] This band is often so wide that it can partially obscure the C-H stretching peaks.
C=O Stretching: A very strong and sharp absorption peak appears prominently in the 1725-1700 cm⁻¹ region.[8][9][10] This intense band is due to the carbonyl (C=O) stretching vibration of the carboxylic acid group. Its high intensity is a result of the large change in dipole moment during the vibration. For saturated acids like these adamantane derivatives, the peak is typically found around 1710 cm⁻¹.[8]
C-O Stretching and O-H Bending: The spectrum also contains a medium-intensity C-O stretching band, typically found between 1320 cm⁻¹ and 1210 cm⁻¹.[7] Additionally, a broad O-H out-of-plane bending (wagging) vibration can often be seen centered around 900 cm⁻¹.[7]
The presence of the methyl group in 3-methyladamantane-1-carboxylic acid introduces subtle changes, such as slight shifts in peak positions or minor additional C-H bending signals, but the overwhelming spectroscopic evidence for the molecule's identity comes from the unmistakable combination of the broad O-H and strong C=O stretching bands.
Comparative Data Summary
The transformation from a simple alkane to a functionalized carboxylic acid is clearly mapped by the appearance and disappearance of key absorption bands.
Compound
Key Vibrational Mode
Characteristic Wavenumber (cm⁻¹)
Peak Characteristics
Adamantane
C-H Stretch
2850 - 2950
Strong, Sharp
C-H Bend
1470 - 1380
Medium
1-Bromoadamantane
C-H Stretch
2850 - 2950
Strong, Sharp
C-Br Stretch
500 - 750
Weak to Medium
1-Adamantanecarboxylic Acid
O-H Stretch
2500 - 3300
Very Strong, Very Broad
C-H Stretch
2850 - 2950
Strong, Sharp (may overlap with O-H)
C=O Stretch
~1700 - 1725
Very Strong, Sharp
C-O Stretch
~1210 - 1320
Medium
3-Methyladamantane-1-carboxylic Acid
O-H Stretch
2500 - 3300
Very Strong, Very Broad
C-H Stretch
2850 - 2950
Strong, Sharp (may overlap with O-H)
C=O Stretch
~1700 - 1725
Very Strong, Sharp
C-O Stretch
~1210 - 1320
Medium
Experimental Protocol: FTIR Analysis of Solid Samples
To ensure high-quality, reproducible data, a standardized sample preparation and analysis protocol is essential. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.
Methodology: KBr Pellet Preparation and Spectral Acquisition
Sample and KBr Preparation:
Gently grind approximately 1-2 mg of the solid organic sample into a fine powder using an agate mortar and pestle.
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is transparent to infrared radiation in the mid-IR region.
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix.
Pellet Formation:
Transfer a small amount of the KBr/sample mixture into a pellet press die.
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Process the resulting spectrum (e.g., baseline correction) as needed for clear analysis.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy provides an unequivocal method for tracking the synthesis of 3-methyladamantane-1-carboxylic acid from its precursors. The journey from the simple C-H vibrations of the adamantane core to the distinct, dominating signatures of the carboxylic acid group—the broad O-H stretch and the intense C=O stretch—offers a clear and definitive narrative of chemical transformation. By understanding these characteristic spectral fingerprints, researchers can confidently verify the success of each synthetic step, ensuring the integrity of their chemical processes and the purity of their final products.
References
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. [Link]
NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. [Link]
NIST. (n.d.). 1-Bromoadamantane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Wu, W., et al. (2001). A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(5), 1061-1071. [Link]
Capitani, F., et al. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 125(13), 7436-7445. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
Oomens, J., et al. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024307. [Link]
LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 1-24. [Link]
A Comprehensive Guide to the Proper Disposal of 3-Methyladamantane-1-carboxylic Acid
This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Methyladamantane-1-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safet...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Methyladamantane-1-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Methyladamantane-1-carboxylic acid, a derivative of the rigid and lipophilic adamantane structure, must be treated as a hazardous chemical waste.[1][2] Its hazard profile, based on GHS classifications, dictates the necessary handling and disposal precautions.[3]
The primary hazards are consistent with its parent compound, Adamantane-1-carboxylic acid, and are summarized below.[4][5][6]
Expert Insight: The adamantane moiety increases lipophilicity, which can influence how the compound interacts with biological systems.[2] While adamantane itself is not classified as a human health hazard, it may have long-lasting harmful effects on aquatic life.[1] This environmental consideration makes it imperative to prevent its release into sewer systems or the environment.[7]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of the compound, establishing a robust PPE protocol is non-negotiable. All handling and disposal activities must be conducted with the following equipment.
To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Eye/Face Protection
Safety goggles or a face shield.
To protect against dust particles and splashes that can cause serious eye irritation.[5][6]
Body Protection
Standard laboratory coat.
To prevent contamination of personal clothing.
Respiratory Protection
Use only in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated and ventilation is inadequate.
To avoid inhalation of dust, which can cause respiratory tract irritation.[4][6]
Part 3: Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, such as the evolution of toxic gases or even explosions.[9]
Step-by-Step Containment Procedure:
Select the Right Container:
Use a designated, leak-proof, and sealable container made of compatible material (e.g., high-density polyethylene - HDPE).[1]
The container must be in good condition, free from cracks or damage.[10]
For any reused containers, the original label must be completely removed or defaced to avoid confusion.[9][11]
Labeling is Critical:
Affix a "Hazardous Waste" label to the container immediately.[1]
The label must clearly state the full chemical name: "3-Methyladamantane-1-carboxylic Acid" .[1]
Include the name of the responsible person and the date of accumulation.[9]
Segregate Incompatibles:
This waste stream should be classified as Non-Halogenated Organic Solid Waste .
Crucially, do not mix with:
Bases or alkaline materials (risk of neutralization reaction).
Halogenated organic waste, as disposal methods and costs differ significantly.[11]
Interim Storage:
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]
This area must be well-ventilated, away from heat or ignition sources, and clearly marked.[1][12]
Part 4: Step-by-Step Disposal Procedures
Under no circumstances should 3-Methyladamantane-1-carboxylic acid or its containers be disposed of in regular trash or down the sink.[9][13] Dilution is not an acceptable alternative to proper disposal.[9]
A. Disposal of Unused or Expired Bulk Chemical
This protocol applies to the pure, solid chemical.
Assess and Prepare: Ensure all required PPE is worn correctly.
Transfer: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Minimize the generation of dust during this process.[4]
Seal and Store: Securely close the container and move it to the designated waste storage area.
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[9] The preferred and most environmentally responsible method of final disposal for this type of compound is incineration in an approved facility .[1][4]
B. Disposal of Contaminated Labware and Debris
This includes items like gloves, weigh boats, pipette tips, and contaminated glassware.
Solid Waste:
Collect all contaminated solid debris (gloves, wipes, etc.) in a separate, clearly labeled solid waste container or a securely lined bin designated for "Contaminated Solid Chemical Waste."
Do not mix with non-hazardous lab trash.
Contaminated Glassware:
Decontamination: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
Collect Rinsate: This solvent rinsate is now hazardous waste. Collect it in a designated "Non-Halogenated Solvent Waste" container.
Disposal of Glass: Once decontaminated, the glassware can typically be disposed of in a "Broken Glass" container. However, if decontamination is not feasible, the glassware itself must be disposed of as solid chemical waste.[13]
C. Spill Management and Cleanup
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[7]
Assess the Spill: For small, manageable spills, proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.
Cleanup Procedure (Small Spills):
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Sweep or shovel the absorbed material into a designated hazardous waste container.[4]
Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water.
All cleanup materials (absorbent, cloths, gloves) are considered hazardous waste and must be disposed of accordingly.[1]
Part 5: Visualization of Disposal Workflow
To ensure clarity and procedural consistency, the following diagrams outline the decision-making and overall management process for 3-Methyladamantane-1-carboxylic acid waste.
Caption: Decision tree for categorizing and containing waste.
Caption: End-to-end waste management workflow.
References
Chemos GmbH & Co. KG. Safety Data Sheet: Adamantane. [Link]
University of New South Wales. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
Carl ROTH. Safety Data Sheet: 1-Adamantanecarboxylic acid. [Link]
NSW Environment Protection Authority. Household Chemical CleanOut. [Link]
NSW Environment Protection Authority. Chemical wastes. [Link]
Safe Work Australia. Storing hazardous chemicals. [Link]
Safe Work Australia. Model Code of Practice: Managing risks of hazardous chemicals in the workplace. [Link]
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
Water Corporation. Laboratory chemical waste. [Link]
Monash University. Chemical Waste Disposal. [Link]
National Center for Biotechnology Information. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
REDA Safe. Chemical Compatibility and Storage Guidelines. [Link]
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
EPA Victoria. Clinical and related industrial waste. [Link]